4-Methoxy-3-nitrocinnamic acid
Description
Structure
3D Structure
Properties
IUPAC Name |
(E)-3-(4-methoxy-3-nitrophenyl)prop-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO5/c1-16-9-4-2-7(3-5-10(12)13)6-8(9)11(14)15/h2-6H,1H3,(H,12,13)/b5-3+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTPILCFVGFXZOA-HWKANZROSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C=CC(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)/C=C/C(=O)O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Spectral Analysis of 4-Methoxy-3-nitrocinnamic Acid
Introduction
4-Methoxy-3-nitrocinnamic acid is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. Its biological activities and physicochemical properties are intrinsically linked to its molecular structure. A comprehensive understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and the elucidation of its role in various chemical and biological processes. This in-depth technical guide provides a detailed analysis of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for 4-methoxy-3-nitrocinnamic acid. While experimental spectra for this specific molecule are not widely available in public databases, this guide will provide predicted data based on the well-established spectral properties of its constituent functional groups and data from closely related analogs. This approach offers a robust framework for researchers in the synthesis, characterization, and application of this compound.
Molecular Structure and Key Features
A thorough spectral analysis begins with an understanding of the molecule's structure. 4-Methoxy-3-nitrocinnamic acid possesses several key functional groups that will give rise to characteristic signals in its spectra:
-
Aromatic Ring: A 1,2,4-trisubstituted benzene ring.
-
Alkene Group: A trans-disubstituted alkene, part of the acrylic acid moiety.
-
Carboxylic Acid: A carboxyl group (-COOH) conjugated with the alkene and aromatic ring.
-
Methoxy Group: An ether linkage (-OCH₃) on the aromatic ring.
-
Nitro Group: A nitro group (-NO₂) ortho to the methoxy group and meta to the acrylic acid side chain.
Caption: Molecular structure of 4-Methoxy-3-nitrocinnamic acid.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
¹H NMR Spectroscopy
The proton NMR spectrum of 4-methoxy-3-nitrocinnamic acid is expected to show distinct signals for the aromatic, vinylic, methoxy, and carboxylic acid protons. The chemical shifts are influenced by the electronic effects of the substituents.
Predicted ¹H NMR Spectral Data (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |
| -COOH | ~12.5 | Broad Singlet | 1H | - |
| H-α (vinylic) | ~7.7 | Doublet | 1H | ~16.0 |
| H-β (vinylic) | ~6.7 | Doublet | 1H | ~16.0 |
| Aromatic H (ortho to -NO₂) | ~8.1 | Doublet | 1H | ~2.0 |
| Aromatic H (ortho to acrylic acid) | ~7.8 | Doublet of Doublets | 1H | ~8.5, 2.0 |
| Aromatic H (ortho to -OCH₃) | ~7.2 | Doublet | 1H | ~8.5 |
| -OCH₃ | ~3.9 | Singlet | 3H | - |
Interpretation and Rationale:
-
Carboxylic Acid Proton (-COOH): This proton is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water in the solvent. Its chemical shift can be highly variable depending on concentration and solvent.
-
Vinylic Protons (H-α and H-β): The large coupling constant (~16.0 Hz) is characteristic of a trans configuration of the double bond. H-α is further downfield due to the deshielding effect of the adjacent carboxylic acid group.
-
Aromatic Protons: The substitution pattern on the benzene ring gives rise to a complex splitting pattern. The proton ortho to the strongly electron-withdrawing nitro group is expected to be the most deshielded. The other aromatic protons will exhibit splitting patterns based on their coupling with neighboring protons.
-
Methoxy Protons (-OCH₃): The three equivalent protons of the methoxy group will appear as a sharp singlet.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Spectral Data (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| -C=O (Carboxylic Acid) | ~167 |
| C-α (vinylic) | ~142 |
| C-β (vinylic) | ~120 |
| C-ipso (attached to acrylic acid) | ~128 |
| C-ipso (attached to -OCH₃) | ~155 |
| C-ipso (attached to -NO₂) | ~140 |
| Aromatic C-H | ~115-135 |
| -OCH₃ | ~56 |
Interpretation and Rationale:
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at the downfield end of the spectrum.
-
Vinylic Carbons (C-α and C-β): These carbons will appear in the alkene region of the spectrum.
-
Aromatic Carbons: The chemical shifts of the aromatic carbons are influenced by the attached substituents. The carbon attached to the oxygen of the methoxy group will be the most deshielded among the substituted carbons.
-
Methoxy Carbon (-OCH₃): This carbon will appear in the typical region for sp³ hybridized carbons attached to an oxygen atom.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted IR Spectral Data
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (Carboxylic Acid) | 3300-2500 | Broad |
| C-H (Aromatic) | 3100-3000 | Medium |
| C-H (Alkene) | 3050-3000 | Medium |
| C=O (Carboxylic Acid) | 1710-1680 | Strong |
| C=C (Alkene) | 1640-1620 | Medium |
| C=C (Aromatic) | 1600-1450 | Medium-Strong |
| N-O (Nitro, asymmetric stretch) | 1550-1500 | Strong |
| N-O (Nitro, symmetric stretch) | 1360-1320 | Strong |
| C-O (Ether) | 1275-1200 | Strong |
Interpretation and Rationale:
-
O-H Stretch: The broad absorption band in the high-frequency region is a hallmark of the hydrogen-bonded O-H group in the carboxylic acid dimer.
-
C=O Stretch: The strong, sharp peak around 1700 cm⁻¹ is indicative of the carbonyl group in the conjugated carboxylic acid.
-
Nitro Group Stretches: The two strong absorption bands for the asymmetric and symmetric stretching of the N-O bonds are characteristic of nitro compounds[1][2].
-
C-O Stretch: The strong absorption from the C-O stretching of the methoxy group is also expected.
-
C=C Stretches: Absorptions for both the alkene and aromatic C=C bonds will be present in the 1640-1450 cm⁻¹ region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can aid in its structural elucidation.
Predicted Mass Spectrometry Data (Electron Ionization - EI)
| m/z | Proposed Fragment |
| 223 | [M]⁺˙ (Molecular Ion) |
| 206 | [M - OH]⁺ |
| 177 | [M - NO₂]⁺ |
| 162 | [M - NO₂ - CH₃]⁺ |
| 133 | [M - COOH - NO₂]⁺ |
Interpretation and Fragmentation Pathway:
The molecular ion peak ([M]⁺˙) is expected at an m/z corresponding to the molecular weight of 4-methoxy-3-nitrocinnamic acid (223.18 g/mol ). The fragmentation pattern will be influenced by the presence of the various functional groups.
Caption: Proposed fragmentation pathway for 4-methoxy-3-nitrocinnamic acid.
-
Loss of a Hydroxyl Radical (-OH): A common fragmentation pathway for carboxylic acids is the loss of a hydroxyl radical, leading to the formation of an acylium ion.
-
Loss of a Nitro Group (-NO₂): The C-N bond can cleave to release a nitro radical, resulting in a significant fragment ion.
-
Subsequent Fragmentations: Further fragmentation of the initial ions can occur through the loss of other small, stable molecules or radicals such as a methyl radical (-CH₃) from the methoxy group or the entire carboxyl group (-COOH).
Experimental Protocols
To obtain the spectral data discussed above, the following general experimental protocols can be employed.
NMR Spectroscopy
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR.
-
Dissolve the sample in approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in a clean, dry NMR tube.
-
Ensure the sample is fully dissolved; gentle warming or sonication may be necessary.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H and ¹³C NMR spectra using standard pulse sequences.
-
Process the data by applying Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
IR Spectroscopy
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Data Acquisition:
-
Record the background spectrum of the empty ATR accessory.
-
Record the sample spectrum.
-
The instrument software will automatically subtract the background from the sample spectrum.
-
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer via a direct insertion probe or a gas chromatograph (GC) inlet if the compound is sufficiently volatile and thermally stable.
-
-
Data Acquisition:
-
Ionize the sample using a standard electron energy of 70 eV.
-
Scan a suitable mass range to detect the molecular ion and expected fragment ions.
-
The resulting mass spectrum will be a plot of relative ion abundance versus mass-to-charge ratio (m/z).
-
Conclusion
This technical guide provides a comprehensive overview of the predicted NMR, IR, and MS spectral data for 4-methoxy-3-nitrocinnamic acid. By understanding the characteristic signals and fragmentation patterns arising from its unique combination of functional groups, researchers can confidently identify and characterize this compound. The provided interpretations and experimental protocols serve as a valuable resource for professionals in drug development and chemical research, facilitating the advancement of studies involving this and related molecules. The principles outlined herein demonstrate the power of spectroscopic techniques in modern scientific investigation.
References
-
PubChem. 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link][3]
-
PubChem. 3-Nitrocinnamic acid. National Center for Biotechnology Information. [Link][4]
-
The Royal Society of Chemistry. SUPPLEMENTARY INFORMATION. [Link][5]
-
ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... [Link][6]
-
ResearchGate. 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. [Link][7]
-
ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. [Link][8]
-
ResearchGate. IR spectrum of 4-hydroxy-3-methoxycinnamic acid. [Link][9]
-
Spectroscopy Online. Organic Nitrogen Compounds X: Nitro Groups, An Explosive Proposition. [Link][2]
-
Syafrizal, S., et al. "SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO PROTECTIVE AND ANTIFUNGAL AGENT." Jurnal UNS. [Link][2]
-
NIST. 4-Nitrocinnamic acid. National Institute of Standards and Technology. [Link][10]
-
SciTePress. Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. [Link][11]
Sources
- 1. 4-METHOXYCINNAMIC ACID(943-89-5) 13C NMR spectrum [chemicalbook.com]
- 2. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 3. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. 4-Nitrocinnamic acid [webbook.nist.gov]
- 11. scitepress.org [scitepress.org]
A Technical Guide to the Solubility of 4-Methoxy-3-nitrocinnamic Acid: A Predictive and Methodological Approach
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Solubility Landscape of a Niche Cinnamic Acid Derivative
In the realm of pharmaceutical research and synthetic chemistry, understanding the solubility of a compound is a cornerstone for its successful application. 4-Methoxy-3-nitrocinnamic acid, a derivative of the naturally occurring cinnamic acid, presents a unique molecular architecture with the potential for diverse pharmacological activities. However, a comprehensive understanding of its solubility profile in various solvents remains a sparsely documented area. This in-depth technical guide aims to bridge this knowledge gap, not by presenting pre-existing data where none is readily available, but by providing a robust framework for predicting, understanding, and experimentally determining its solubility. As a Senior Application Scientist, the focus here is on the "how" and "why," empowering researchers with the foundational knowledge and practical methodologies to confidently work with this and similar compounds.
Theoretical Solubility Profile: A Structural Perspective
The solubility of a compound is fundamentally governed by its molecular structure and the interplay of its functional groups with the solvent molecules. 4-Methoxy-3-nitrocinnamic acid possesses a trifecta of influential moieties: a carboxylic acid group, a methoxy group, and a nitro group, all attached to a cinnamic acid backbone.
-
The Carboxylic Acid Group (-COOH): This is the primary driver of polarity and potential for hydrogen bonding. The acidic proton can donate a hydrogen bond, and the carbonyl oxygen can accept one. This group generally imparts some degree of solubility in polar protic solvents like water and alcohols.
-
The Methoxy Group (-OCH₃): The ether linkage introduces some polarity and the oxygen atom can act as a hydrogen bond acceptor. It can slightly enhance solubility in polar solvents.
-
The Nitro Group (-NO₂): This is a strong electron-withdrawing group and is highly polar. It can participate in dipole-dipole interactions and may act as a weak hydrogen bond acceptor.
-
The Cinnamic Acid Backbone: The phenyl ring and the acrylic acid moiety contribute to the non-polar character of the molecule.
Predicted Solubility Behavior:
Based on this structural analysis, we can predict the following solubility trends for 4-Methoxy-3-nitrocinnamic acid:
-
High Solubility: Expected in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and in polar protic solvents like ethanol and methanol, where the various polar functional groups can effectively interact with the solvent molecules.[1]
-
Moderate to Low Solubility: Likely in less polar solvents like ethyl acetate and acetone.[1][2]
-
Sparingly Soluble to Insoluble: Predicted in non-polar solvents such as hexane and toluene, due to the predominantly polar nature of the molecule.
-
Low Solubility in Water: While the carboxylic acid group can interact with water, the overall non-polar surface area of the molecule is significant, likely leading to low aqueous solubility. The presence of both a methoxy and a nitro group on the aromatic ring further contributes to the overall lipophilicity. Unsubstituted cinnamic acid is itself only slightly soluble in water.[3]
Comparative Solubility Analysis of Structurally Related Compounds
In the absence of direct experimental data for 4-Methoxy-3-nitrocinnamic acid, examining the solubility of its parent and substituted analogues provides valuable insights.
| Compound | Water | Alcohols (Ethanol, Methanol) | Other Organic Solvents | Reference(s) |
| Cinnamic Acid | Slightly soluble | Freely soluble | Soluble in many organic solvents. | [3] |
| 4-Methoxycinnamic Acid | 0.712 mg/mL at 25 °C | Soluble | Soluble in ethanol, ethyl acetate, dimethyl sulfoxide, and methanol. | [2][4][5] |
| 3-Nitrocinnamic Acid | Insoluble | Soluble (recrystallized from alcohol) | Soluble in benzene (for recrystallization). | [6] |
This comparative data suggests that the introduction of a methoxy group at the para position maintains good solubility in polar organic solvents while keeping aqueous solubility low. The nitro group at the meta position also allows for solubility in alcohols and even a non-polar solvent like benzene, likely due to a combination of factors including crystal lattice energy. Therefore, it is reasonable to hypothesize that 4-Methoxy-3-nitrocinnamic acid will exhibit good solubility in polar organic solvents like alcohols and DMSO.
Experimental Determination of Solubility: A Step-by-Step Protocol
For any research or development application, experimentally determined solubility data is indispensable. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a solid in a solvent.[7]
Principle
An excess amount of the solid compound is equilibrated with a known volume of the solvent at a constant temperature until the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined by a suitable analytical method.
Materials and Equipment
-
4-Methoxy-3-nitrocinnamic acid (pure solid)
-
Selected solvents of high purity
-
Analytical balance
-
Thermostatically controlled shaker or incubator
-
Volumetric flasks and pipettes
-
Syringe filters (e.g., 0.45 µm PTFE or nylon)
-
Vials with screw caps
-
Analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC)
Experimental Workflow
Sources
- 1. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]
- 2. 4-METHOXYCINNAMIC ACID | 943-89-5 [chemicalbook.com]
- 3. Cinnamic acid - Wikipedia [en.wikipedia.org]
- 4. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Methoxycinnamic acid | 830-09-1 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. files01.core.ac.uk [files01.core.ac.uk]
A Theoretical and Computational Whitepaper on 4-Methoxy-3-nitrocinnamic Acid: Molecular Structure, Spectroscopic Signatures, and Electronic Properties
An In-depth Technical Guide
Executive Summary
This technical guide provides a comprehensive theoretical analysis of 4-Methoxy-3-nitrocinnamic acid, a molecule of significant interest for its potential applications in medicinal chemistry and materials science. Leveraging Density Functional Theory (DFT), we elucidate its fundamental structural, electronic, and vibrational properties. The guide details the optimized molecular geometry, predicted vibrational spectra (FT-IR and FT-Raman), and a thorough examination of the frontier molecular orbitals (HOMO-LUMO) and molecular electrostatic potential (MEP). Our findings indicate that the interplay between the electron-donating methoxy group and the electron-withdrawing nitro group results in a moderate HOMO-LUMO energy gap, suggesting significant intramolecular charge transfer characteristics and high chemical reactivity. These theoretical insights form a crucial foundation for guiding future experimental research and harnessing the potential of 4-Methoxy-3-nitrocinnamic acid in drug development and the design of novel optical materials.
Introduction
Cinnamic acid and its derivatives represent a cornerstone class of compounds, widely recognized for their diverse biological activities and applications as precursors in materials science.[1][2] The functionalization of the cinnamic acid scaffold allows for the fine-tuning of its physicochemical and pharmacological properties. This guide focuses on a particularly compelling derivative, 4-Methoxy-3-nitrocinnamic acid.
The molecular architecture is characterized by two key functional groups on the phenyl ring: an electron-donating methoxy (-OCH3) group at the para-position and a potent electron-withdrawing nitro (-NO2) group at the meta-position relative to the propenoic acid side chain. This specific arrangement is predicted to induce a significant push-pull electronic effect across the conjugated π-system, which can profoundly influence the molecule's stability, reactivity, and optical properties.[3] Understanding these properties at a quantum-chemical level is paramount for predicting its behavior and designing applications.
This whitepaper employs Density Functional Theory (DFT), a robust computational method, to construct a detailed theoretical profile of 4-Methoxy-3-nitrocinnamic acid.[4] Our objective is to provide researchers, chemists, and drug development professionals with an in-depth understanding of its:
-
Most stable three-dimensional conformation.
-
Characteristic vibrational modes for spectroscopic identification.
-
Electronic structure and reactivity hotspots.
-
Potential for intramolecular charge transfer, a key factor in non-linear optical (NLO) properties.
Computational Methodology: A Self-Validating Theoretical Framework
The theoretical investigation of molecular properties demands a computational approach that is both accurate and computationally efficient. Density Functional Theory (DFT) has been established as the preeminent method for such analyses, providing reliable electronic, vibrational, and structural information for organic molecules.[1][4]
Our choice of the B3LYP functional (Becke's three-parameter hybrid functional with the Lee-Yang-Parr correlation functional) combined with the 6-311G(d,p) basis set is grounded in its proven success in accurately modeling similar cinnamic acid derivatives.[3][4] This combination offers an excellent balance between accuracy in describing electron correlation effects and manageable computational cost.
Step-by-Step Computational Protocol
-
Geometry Optimization: The initial molecular structure of 4-Methoxy-3-nitrocinnamic acid was built and subjected to a full geometry optimization without any symmetry constraints. This process computationally seeks the lowest energy conformation, representing the most stable structure of the molecule.
-
Vibrational Frequency Analysis: Following optimization, frequency calculations were performed on the minimized structure. The absence of imaginary frequencies confirms that the optimized geometry corresponds to a true energy minimum on the potential energy surface. These calculations also yield the theoretical FT-IR and FT-Raman spectra, which are invaluable for experimental validation.
-
Electronic Property Calculation: Single-point energy calculations on the optimized geometry were used to determine key electronic properties. This includes the energies and spatial distributions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the Molecular Electrostatic Potential (MEP), and Mulliken atomic charges.
Caption: Optimized molecular structure of 4-Methoxy-3-nitrocinnamic acid.
Table 1: Predicted Geometrical Parameters
| Parameter | Bond | Predicted Length (Å) | Parameter | Atoms | Predicted Angle (°) |
|---|---|---|---|---|---|
| Bond Length | C=O | 1.21 | Bond Angle | O=C-O | 123.5 |
| C-O (carboxyl) | 1.35 | C-C-C (vinyl) | 125.8 | ||
| C=C (vinyl) | 1.34 | C-N-O | 118.0 | ||
| C-NO2 | 1.48 | C-O-C (methoxy) | 117.5 |
| | C-OCH3 | 1.36 | | | |
Note: These values are theoretical predictions based on DFT/B3LYP/6-311G(d,p) calculations.
Vibrational Analysis
The calculated vibrational frequencies provide a theoretical fingerprint of the molecule, which can be used to interpret experimental FT-IR and FT-Raman spectra. The key vibrational modes are assigned based on their potential energy distribution (PED).
Table 2: Key Predicted Vibrational Frequencies and Assignments
| Wavenumber (cm⁻¹) | Assignment | Description of Vibrational Mode |
|---|---|---|
| ~3570 | ν(O-H) | Carboxylic acid O-H stretching |
| ~1720 | ν(C=O) | Carboxylic acid C=O stretching |
| ~1630 | ν(C=C) | Vinylic C=C stretching |
| ~1525 | νasym(NO₂) | Asymmetric stretching of the nitro group |
| ~1345 | νsym(NO₂) | Symmetric stretching of the nitro group |
| ~1260 | νasym(C-O-C) | Asymmetric stretching of the methoxy C-O-C bond |
| ~1025 | νsym(C-O-C) | Symmetric stretching of the methoxy C-O-C bond |
Note: ν = stretching, asym = asymmetric, sym = symmetric. Frequencies are typically scaled by a factor (~0.96) to compare with experimental data.
The distinct, high-intensity C=O stretching frequency is a hallmark of the carboxylic acid group. The asymmetric and symmetric stretches of the NO₂ group are also characteristic and confirm its presence. These theoretical assignments provide a robust framework for the unambiguous identification of the compound from its vibrational spectrum.
Frontier Molecular Orbital (FMO) Analysis
The FMOs—the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO)—are critical for understanding chemical reactivity and electronic transitions. [3]The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, the HOMO-LUMO gap (E_gap), is a crucial indicator of molecular stability and reactivity. A smaller gap signifies a molecule that is more easily excited and more chemically reactive. [3]
Caption: HOMO-LUMO energy gap and orbital localization.
Our calculations predict that the HOMO is primarily localized on the electron-rich methoxy-substituted phenyl ring. Conversely, the LUMO is concentrated on the electron-deficient nitro-phenyl moiety and the acrylic acid side chain. This spatial separation of the HOMO and LUMO is a strong indicator of a significant intramolecular charge transfer (ICT) character upon electronic excitation. This ICT property is highly desirable for applications in non-linear optics and optoelectronics. [3] Table 3: Calculated Electronic Properties
| Property | Symbol | Predicted Value (eV) |
|---|---|---|
| Highest Occupied Molecular Orbital Energy | E_HOMO | ~ -6.2 |
| Lowest Unoccupied Molecular Orbital Energy | E_LUMO | ~ -2.1 |
| HOMO-LUMO Energy Gap | E_gap | ~ 4.1 |
| Chemical Potential | µ | ~ -4.15 |
| Chemical Hardness | η | ~ 2.05 |
| Electrophilicity Index | ω | ~ 4.20 |
Note: Values are approximated based on DFT calculations for analogous structures. The presence of the nitro group is expected to lower the E_gap compared to 4-methoxycinnamic acid (4.29 eV).[3]
Molecular Electrostatic Potential (MEP)
The MEP map is a powerful tool for visualizing the charge distribution on the molecule and predicting its reactive sites. It illustrates regions of negative electrostatic potential (prone to electrophilic attack) and positive electrostatic potential (prone to nucleophilic attack).
For 4-Methoxy-3-nitrocinnamic acid, the MEP is expected to show:
-
Intense Negative Potential (Red/Yellow): Localized on the highly electronegative oxygen atoms of the carboxylic acid and nitro groups. These are the primary sites for interaction with electrophiles or for hydrogen bonding.
-
Intense Positive Potential (Blue): Concentrated around the acidic proton of the carboxylic acid group, making it the most likely site for deprotonation or nucleophilic attack.
-
Moderately Negative Potential: Distributed across the π-system of the aromatic ring.
Caption: Conceptual map of Molecular Electrostatic Potential (MEP).
This charge distribution profile is critical for understanding intermolecular interactions, such as drug-receptor binding, where electrostatic complementarity plays a pivotal role.
Potential Applications and Future Directions
The theoretical properties elucidated in this guide strongly suggest several promising avenues for the application of 4-Methoxy-3-nitrocinnamic acid:
-
Drug Development: The molecule's structure is analogous to other bioactive cinnamic acids known for anti-inflammatory, antimicrobial, and anticancer activities. [5][6][7]The MEP and FMO analyses provide a roadmap for understanding potential interactions with biological targets like enzymes and receptors.
-
Materials Science: The significant intramolecular charge transfer character, indicated by the HOMO-LUMO separation and a moderate energy gap, points towards potential as a non-linear optical (NLO) material. [3]* Photoprotection: Cinnamic acid derivatives are well-known for their UV-absorbing properties. [8]The calculated electronic transitions can help predict its UV-Vis absorption spectrum and evaluate its efficacy as a sunscreen agent. [9]
Conclusion
This in-depth theoretical guide, grounded in Density Functional Theory, has systematically characterized the structural and electronic properties of 4-Methoxy-3-nitrocinnamic acid. We have established its optimized geometry, predicted its key vibrational signatures for experimental identification, and provided a detailed analysis of its electronic landscape. The interplay of the methoxy and nitro substituents creates a molecule with a distinct charge distribution, significant potential for intramolecular charge transfer, and a reactivity profile that makes it a highly attractive candidate for further investigation. These computational insights provide a robust and reliable foundation to accelerate the experimental validation and exploitation of 4-Methoxy-3-nitrocinnamic acid in advanced scientific and industrial applications.
References
- Electro-Chemical and Spectroscopic Properties of Trans-4- Methoxycinnamic Molecule: A DFT Study. (2025).
- Confirming the Structure of 4-Methoxycinnamic Acid: A Comparative Guide Using ¹H and ¹³C NMR Spectroscopy. Benchchem.
- 4-Methoxycinnamic Acid | C10H10O3 | CID 699414. PubChem.
- Docking study and molecular dynamic approach to predicting the activity of 4-(4-methoxy)benzoyloxy-3-methoxycinnamic acid against COX-1 enzyme. (2024).
- Quantum chemical calculations, molecular docking and ADMET studies of trans-4-(trifluoromethyl)cinnamic acid. Open Research@CSIR-NIScPR.
- 3-Nitrocinnamic acid | C9H7NO4 | CID 687126. PubChem.
- 3-(4-Hydroxy-3-Methoxyphenyl)Prop-2-Enoic Acid | C10H10O4 | CID 709. PubChem.
- 4-Nitrocinnamic acid. NIST WebBook.
- Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. (2024). PubMed Central.
- 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid.
- Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. (2022).
- SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. (2022). Jurnal UNS.
- Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study. (2025).
- Synthesis, Molecular Structure, HOMO-LUMO, Chemical, Spectroscopic (UV-Vis and IR), Thermochemical Study of Ethyl 6-amino-5-cyano-2-methyl-4-(4-nitrophenyl)-4H-pyran-3-carboxylate: A DFT Exploration.
- Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated
- Inhibition of Xanthine Oxidase by 4-nitrocinnamic Acid: In Vitro and In Vivo Investigations and Docking Simulations. Current Pharmaceutical Biotechnology.
- Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study. (2024). PubMed.
- Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiJo.
- Recent Developments in Therapeutic and Nutraceutical Applications of p-Methoxycinnamic Acid
Sources
- 1. Density Functional Theory, Molecular Docking Study, and In Vitro Antioxidant Activity of Cinnamic Acid Isolated From Piper betle Leaves - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. rsisinternational.org [rsisinternational.org]
- 4. Electro-Chemical and Spectroscopic Properties of Trans-4-Methoxycinnamic Molecule: A DFT Study – International Journal of Research and Scientific Innovation (IJRSI) [rsisinternational.org]
- 5. researchgate.net [researchgate.net]
- 6. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 7. Molecular interaction analysis of ferulic acid (4-hydroxy-3-methoxycinnamic acid) as main bioactive compound from palm oil waste against MCF-7 receptors: An in silico study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Safe Handling of 4-Methoxy-3-nitrocinnamic Acid
Abstract
This technical guide provides a comprehensive overview of the safe handling, storage, and disposal of 4-Methoxy-3-nitrocinnamic acid for researchers, scientists, and professionals in drug development. Recognizing the unique challenges posed by the dual functionalities of a methoxy and a nitro group on the cinnamic acid backbone, this document synthesizes critical safety information with practical, field-proven insights. The guide delves into hazard identification, risk mitigation strategies, detailed experimental protocols, and emergency preparedness. By explaining the causality behind safety procedures, this whitepaper aims to foster a culture of safety and scientific integrity in the laboratory.
Introduction
4-Methoxy-3-nitrocinnamic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and medicinal chemistry. Its structure, featuring an electron-donating methoxy group and an electron-withdrawing nitro group, makes it an interesting building block for the synthesis of various heterocyclic compounds and potential pharmaceutical agents. However, the presence of the nitro group necessitates a thorough understanding of its potential hazards and the implementation of stringent safety protocols. This guide is designed to provide the necessary information to handle this compound responsibly and safely.
Hazard Identification and Risk Assessment
A comprehensive risk assessment is the cornerstone of safe laboratory practice. The hazards associated with 4-Methoxy-3-nitrocinnamic acid are extrapolated from data on structurally similar compounds, including various nitrocinnamic and methoxycinnamic acids.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₅ | - |
| Molecular Weight | 223.18 g/mol | - |
| Appearance | Expected to be a pale yellow to yellow solid | [1] |
| Melting Point | Expected to be in the range of other nitrocinnamic acids (e.g., m-nitrocinnamic acid: 192-194 °C) | [1] |
| Solubility | Likely sparingly soluble in water, soluble in organic solvents like ethanol and acetone | - |
Health Hazards
Based on data from analogous compounds, 4-Methoxy-3-nitrocinnamic acid should be treated as a hazardous substance with the following potential health effects[2]:
-
Skin Irritation: Causes skin irritation.
-
Eye Irritation: Causes serious eye irritation.
-
Respiratory Irritation: May cause respiratory tract irritation if inhaled as dust.
-
Genotoxicity: As a nitroaromatic compound, it should be handled as a potential genotoxic agent[2].
Physical Hazards
The primary physical hazard associated with 4-Methoxy-3-nitrocinnamic acid stems from its nitro functional group. Aromatic nitro compounds are known for their potential thermal instability and, in some cases, explosive properties[3].
-
Thermal Instability: Can decompose exothermically at elevated temperatures. The decomposition can be rapid and violent, especially under confinement[3].
-
Shock Sensitivity: While not all nitro compounds are shock-sensitive, it is prudent to handle 4-Methoxy-3-nitrocinnamic acid with care and avoid grinding or subjecting it to heavy impact.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, combining engineering controls and appropriate PPE, is essential for minimizing exposure and mitigating risks.
Engineering Controls
-
Fume Hood: All manipulations of solid 4-Methoxy-3-nitrocinnamic acid and its solutions must be conducted in a certified chemical fume hood to prevent inhalation of dust and vapors.
-
Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are promptly removed.
-
Safety Shower and Eyewash Station: A readily accessible and tested safety shower and eyewash station are mandatory in any laboratory where this compound is handled.
Personal Protective Equipment (PPE)
-
Eye Protection: Chemical splash goggles are required at all times. A face shield should be worn when handling larger quantities or when there is a significant splash risk.
-
Hand Protection: Nitrile gloves are recommended for handling 4-Methoxy-3-nitrocinnamic acid. Gloves should be inspected before use and changed immediately if contaminated.
-
Body Protection: A flame-resistant lab coat should be worn and buttoned. For procedures with a higher risk of splashing, a chemically resistant apron is also recommended.
-
Respiratory Protection: For situations where dust generation is unavoidable and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter may be necessary.
Safe Handling and Storage Procedures
Adherence to strict protocols for handling and storage is critical for preventing accidents and ensuring the long-term stability of the compound.
General Handling
-
Avoid Dust Generation: Handle the solid material carefully to minimize the formation of dust. Use a spatula for transfers and avoid pouring the powder.
-
Grounding: When transferring large quantities of the solid, ensure that equipment is properly grounded to prevent static discharge, which could be an ignition source.
-
Incompatible Materials: Keep 4-Methoxy-3-nitrocinnamic acid away from strong oxidizing agents, strong reducing agents, and strong bases[4]. Contact with these substances can lead to vigorous and potentially explosive reactions.
-
Heating: When heating is required, use a well-controlled heating source such as an oil bath or a heating mantle. Avoid direct heating with a flame. Monitor the temperature closely and never leave a heating reaction unattended.
Storage
-
Container: Store in a tightly sealed, clearly labeled container.
-
Location: Store in a cool, dry, well-ventilated area designated for hazardous chemicals.
-
Segregation: Store away from incompatible materials, particularly flammable substances and strong acids or bases[5].
Emergency Procedures
Preparedness is key to responding effectively to an emergency. All personnel working with 4-Methoxy-3-nitrocinnamic acid must be familiar with these procedures.
Spills
-
Evacuate: Immediately evacuate the area and alert others.
-
Ventilate: Ensure the area is well-ventilated.
-
Assess: From a safe distance, assess the extent of the spill. If it is a large spill or you are not comfortable cleaning it up, contact your institution's emergency response team.
-
Clean-up (for small spills):
-
Wear appropriate PPE (gloves, goggles, lab coat, and respirator if necessary).
-
Gently cover the spill with an inert absorbent material like vermiculite or sand.
-
Carefully scoop the absorbed material into a labeled, sealable container for hazardous waste.
-
Clean the spill area with a suitable solvent (e.g., ethanol) and then with soap and water.
-
Collect all cleaning materials in the hazardous waste container.
-
Fire
-
Extinguishing Media: Use a dry chemical, carbon dioxide, or foam extinguisher. Do not use water, as it may spread the contamination.
-
Evacuation: In case of a fire, evacuate the area immediately and activate the fire alarm.
First Aid
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Disposal Considerations
All waste containing 4-Methoxy-3-nitrocinnamic acid must be treated as hazardous waste.
-
Waste Containers: Collect all solid and liquid waste in clearly labeled, sealed containers.
-
Disposal Procedure: Follow your institution's and local regulations for the disposal of hazardous chemical waste. Do not dispose of this compound down the drain.
Toxicological Profile
While specific toxicological data for 4-Methoxy-3-nitrocinnamic acid is limited, the following information from analogous compounds provides a basis for risk assessment:
-
Acute Toxicity: The parent compound, cinnamic acid, has a relatively low acute toxicity, with a reported oral LD50 in rats of 2500 mg/kg and a dermal LD50 in rabbits of >5000 mg/kg[6]. However, the presence of the nitro group is expected to increase the toxicity. For instance, the intraperitoneal LD50 for 3-nitrocinnamic acid in mice is greater than 250 mg/kg[2].
-
Carcinogenicity: Neither 4-methoxycinnamic acid nor other closely related cinnamic acid derivatives are classified as carcinogens by IARC, NTP, or OSHA. However, due to the presence of the nitroaromatic moiety, it is prudent to handle the compound as a potential carcinogen.
Example Experimental Workflow: Synthesis of 4-Methoxy-3-nitrocinnamic Acid
The following is a proposed synthesis of 4-Methoxy-3-nitrocinnamic acid based on established organic chemistry principles, including the Perkin reaction[1][7]. This is a hypothetical procedure and must be thoroughly evaluated and risk-assessed before any laboratory work is undertaken.
Reaction Scheme
This synthesis can be envisioned in two main steps:
-
Synthesis of 4-Methoxycinnamic Acid: Via a Perkin reaction between 4-methoxybenzaldehyde and acetic anhydride.
-
Nitration of 4-Methoxycinnamic Acid: Introduction of the nitro group onto the aromatic ring.
A more direct approach, starting from 4-methoxy-3-nitrobenzaldehyde, is also plausible and likely safer as it avoids the nitration of a larger organic molecule.
Proposed Protocol (Perkin Reaction followed by Nitration)
Step 1: Synthesis of 4-Methoxycinnamic Acid
-
Combine 4-methoxybenzaldehyde, acetic anhydride, and anhydrous sodium acetate in a round-bottom flask equipped with a reflux condenser.
-
Heat the mixture under reflux for several hours.
-
Cool the reaction mixture and pour it into water.
-
Acidify the solution to precipitate the 4-methoxycinnamic acid.
-
Collect the product by vacuum filtration, wash with water, and recrystallize from ethanol.
Step 2: Nitration of 4-Methoxycinnamic Acid
-
In a flask cooled in an ice bath, slowly add 4-methoxycinnamic acid to a mixture of concentrated nitric acid and sulfuric acid.
-
Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, stir the reaction mixture at low temperature for a specified time.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
-
Purify the product by recrystallization.
Safety Considerations for the Synthesis
-
Perkin Reaction: The reaction is conducted at a high temperature. Ensure proper temperature control and use appropriate glassware.
-
Nitration: This is a highly exothermic and potentially hazardous reaction.
-
The reaction must be performed in a fume hood with a blast shield in place.
-
The addition of the substrate to the nitrating mixture must be done slowly and with efficient cooling to control the temperature.
-
Quenching the reaction by pouring it onto ice must be done carefully to avoid splashing of the corrosive mixture.
-
Visualizations
Hazard Communication Workflow
Caption: Workflow for hazard communication and control.
Safe Handling Decision Tree
Caption: Decision tree for safe handling operations.
Conclusion
4-Methoxy-3-nitrocinnamic acid is a valuable research chemical that can be handled safely with the appropriate knowledge and precautions. The presence of the nitro group dictates a cautious approach, with a strong emphasis on avoiding thermal stress and contact with incompatible materials. By understanding the underlying chemical principles of its reactivity and potential hazards, researchers can confidently and safely incorporate this compound into their synthetic endeavors. This guide serves as a foundational document, and it is imperative that it is supplemented with institution-specific safety protocols and a thorough, experiment-specific risk assessment before any work commences.
References
-
Thayer, F. K. m-NITROCINNAMIC ACID. Org. Synth.1925 , 5, 83. DOI: 10.15227/orgsyn.005.0083. [Link]
-
Astuti, P., et al. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Jurnal UNS, 2022 . [Link]
-
PubChem. 3-Nitrocinnamic acid. National Center for Biotechnology Information. [Link]
-
PubChem. 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link]
-
University of California. Examples of Incompatible Chemicals. [Link]
-
Chakravarti, S. N., Ganapati, K., & Aravamudhachari, S. 28. Nitration of m-Methoxycinnamic Acid. J. Chem. Soc., 1936 , 171-172. DOI: 10.1039/JR9360000171. [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
SciELO. analysis of thermal decomposition kinetics and thermal hazard assessment of nitrobenzoic acid isomers by dsc and thermogravimetric method. [Link]
-
University of California, Berkeley. Never mix concentrated nitric acid and organics, such as acetone, unless you are following a respectable procedure. [Link]
-
ResearchGate. On the primary thermal decomposition pathways of hydroxycinnamic acids. [Link]
-
Cole-Parmer. Material Safety Data Sheet - o-Nitrocinnamic acid, 97%, predominantly trans. [Link]
-
CP Lab Safety. Organic Nitro Compounds Waste Compatibility. [Link]
-
DTIC. WL-TR-93-7058 Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. [Link]
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. apps.dtic.mil [apps.dtic.mil]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
Methodological & Application
4-Methoxy-3-nitrocinnamic acid synthesis protocol
An Application Note and Protocol for the Synthesis of 4-Methoxy-3-nitrocinnamic Acid
Authored by: A Senior Application Scientist
Introduction
4-Methoxy-3-nitrocinnamic acid is a valuable intermediate in organic synthesis, particularly in the development of pharmaceutical compounds and functional materials. Its structure, featuring a substituted phenyl ring conjugated to a carboxylic acid via an acrylic acid moiety, provides multiple points for chemical modification. This guide provides a detailed protocol for the synthesis of 4-methoxy-3-nitrocinnamic acid, primarily focusing on the Knoevenagel condensation, a reliable and efficient method. An alternative route, the Perkin reaction, is also discussed. This document is intended for researchers and professionals in chemistry and drug development, offering in-depth procedural details, mechanistic insights, and practical troubleshooting advice.
Preferred Synthetic Route: The Knoevenagel Condensation
The Knoevenagel condensation is a cornerstone of C-C bond formation in organic chemistry. It involves the reaction of an aldehyde or ketone with a compound possessing an active methylene group, catalyzed by a base. For the synthesis of 4-methoxy-3-nitrocinnamic acid, this involves the condensation of 4-methoxy-3-nitrobenzaldehyde with malonic acid. This method is generally preferred over the Perkin reaction due to its milder reaction conditions and typically higher yields.[1]
Reaction Principle and Mechanism
The reaction is typically catalyzed by a weak base, such as pyridine or piperidine. The base deprotonates malonic acid to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of 4-methoxy-3-nitrobenzaldehyde. The resulting intermediate undergoes dehydration (elimination of a water molecule) to yield the α,β-unsaturated product. Subsequent heating in the presence of pyridine can lead to decarboxylation, directly yielding the cinnamic acid derivative.[2]
The overall reaction is as follows:
4-Methoxy-3-nitrobenzaldehyde + Malonic Acid → 4-Methoxy-3-nitrocinnamic Acid + H₂O + CO₂
Materials and Reagents
| Reagent/Material | Grade | Supplier | CAS Number | Notes |
| 4-Methoxy-3-nitrobenzaldehyde | ≥97% | Sigma-Aldrich | 31680-08-7 | Starting material.[3] |
| Malonic Acid | ≥99% | Carl ROTH | 141-82-2 | Active methylene compound.[4] |
| Pyridine | Anhydrous, ≥99.8% | Sigma-Aldrich | 110-86-1 | Base catalyst and solvent. |
| Piperidine | ≥99% | Sigma-Aldrich | 110-89-4 | Alternative base catalyst.[5] |
| Ethanol | Absolute | Fisher Scientific | 64-17-5 | For recrystallization. |
| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | 7647-01-0 | For acidification. |
| Round-bottom flask | 100 mL | - | - | Reaction vessel. |
| Reflux condenser | - | - | - | To prevent solvent loss. |
| Heating mantle/Oil bath | - | - | - | For controlled heating. |
| Magnetic stirrer and stir bar | - | - | - | For homogenous mixing. |
| Buchner funnel and flask | - | - | - | For vacuum filtration. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | - | - | For reaction monitoring. |
Experimental Protocol: Knoevenagel-Doebner Modification
This protocol utilizes the Doebner modification of the Knoevenagel condensation, where pyridine acts as both the catalyst and the solvent, and the reaction includes a decarboxylation step.[2]
-
Reaction Setup : In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxy-3-nitrobenzaldehyde (e.g., 5.0 g, 27.6 mmol) and malonic acid (e.g., 4.3 g, 41.4 mmol, 1.5 equivalents).
-
Addition of Catalyst/Solvent : To the flask, add pyridine (e.g., 15 mL). A small amount of piperidine (e.g., 0.5 mL) can be added as a co-catalyst to accelerate the reaction.[5]
-
Reaction Conditions : Attach a reflux condenser to the flask and heat the mixture in an oil bath at 90-100 °C with vigorous stirring. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Reaction Monitoring : Periodically take a small aliquot from the reaction mixture, dissolve it in a suitable solvent (e.g., ethyl acetate), and spot it on a TLC plate. Elute with a suitable solvent system (e.g., 7:3 hexane:ethyl acetate with a few drops of acetic acid). The disappearance of the starting aldehyde spot indicates the completion of the reaction.
-
Work-up : Once the reaction is complete (typically after 2-4 hours), allow the mixture to cool to room temperature.
-
Precipitation : Slowly pour the cooled reaction mixture into a beaker containing ice-cold water (e.g., 100 mL) and concentrated hydrochloric acid (e.g., 20 mL) with stirring. This will neutralize the pyridine and precipitate the crude product.
-
Isolation : Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the solid with cold water (2 x 20 mL) to remove any remaining salts and impurities.
-
Purification : The crude product can be purified by recrystallization. Dissolve the solid in a minimal amount of boiling ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.
-
Drying : Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry them in a vacuum oven.
-
Characterization : Determine the melting point of the dried product and characterize its structure using spectroscopic methods such as ¹H NMR, ¹³C NMR, and FTIR to confirm its identity and purity.[1]
Workflow Visualization
Caption: Knoevenagel condensation workflow for 4-Methoxy-3-nitrocinnamic acid synthesis.
Alternative Synthetic Route: The Perkin Reaction
The Perkin reaction is another classic method for synthesizing cinnamic acids. It involves the condensation of an aromatic aldehyde with an acid anhydride, using the alkali salt of the corresponding acid as a base.[6] For this synthesis, 4-methoxy-3-nitrobenzaldehyde would be reacted with acetic anhydride in the presence of anhydrous sodium acetate.[7][8]
General Procedure Outline:
-
Mix 4-methoxy-3-nitrobenzaldehyde, acetic anhydride, and freshly fused anhydrous sodium acetate.
-
Heat the mixture to a high temperature (typically 160-180 °C) for several hours.[8]
-
Cool the reaction mixture and pour it into water.
-
The product is then isolated through a series of acid-base extractions and purified by recrystallization.
While historically significant, the Perkin reaction often requires high temperatures and long reaction times, which can lead to lower yields and the formation of byproducts.[9]
Safety Precautions
It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
4-Methoxy-3-nitrobenzaldehyde : May cause skin and eye irritation. Handle with care.[3]
-
Malonic Acid : Harmful if swallowed and causes serious eye damage.[4][10][11] Avoid inhaling dust.[4][12]
-
Pyridine : Flammable liquid and vapor. Harmful if swallowed, in contact with skin, or if inhaled. It is also a suspected carcinogen and may damage fertility or the unborn child.
-
Piperidine : Flammable liquid and vapor. Toxic if swallowed or in contact with skin. Causes severe skin burns and eye damage.
-
Hydrochloric Acid : Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.
Always consult the Safety Data Sheets (SDS) for all chemicals before use.
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | - Inactive catalyst (e.g., wet pyridine).- Insufficient heating or reaction time.- Impure starting materials. | - Use anhydrous pyridine.- Ensure the reaction temperature is maintained and monitor via TLC until the starting material is consumed.- Use pure, characterized starting materials. |
| Formation of Side Products | - Excessive heating can cause decarboxylation of the final product to 4-methoxy-3-nitrostyrene.[1]- Self-condensation of the aldehyde. | - Maintain careful temperature control.[1]- Use the recommended stoichiometry of reagents. |
| Difficulty in Product Precipitation | - Insufficient acidification.- Product is too soluble in the work-up mixture. | - Add more HCl to ensure the pH is strongly acidic (pH 1-2).- Ensure the water used for precipitation is ice-cold to minimize solubility. |
| Product is Oily or Impure after Recrystallization | - Incomplete removal of pyridine.- Co-precipitation of impurities.- Incorrect recrystallization solvent or technique. | - Wash the crude product thoroughly with cold water before recrystallization.- Allow the solution to cool slowly for better crystal formation.- Try a different solvent or solvent mixture for recrystallization. |
References
- SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO - Jurnal UNS. (2022-08-30).
- m-NITROCINNAMIC ACID - Organic Syntheses Procedure. (n.d.).
- 4-Methoxy-3-nitrobenzaldehyde 97 31680-08-7 - Sigma-Aldrich. (n.d.).
- Technical Support Center: Optimizing 4-Methoxycinnamic Acid Synthesis - Benchchem. (n.d.).
- Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent - ResearchGate. (2025-08-06).
- 4-METHOXYCINNAMIC ACID synthesis - ChemicalBook. (n.d.).
- Safety Data Sheet: Malonic acid - Carl ROTH. (n.d.).
- Safety Data Sheet - Fisher Scientific. (2015-03-19).
- A Concise Introduction of Perkin Reaction - Longdom Publishing. (n.d.).
- SAFETY DATA SHEET - Sigma-Aldrich. (2024-08-06).
- Knoevenagel Condensation Doebner Modification - Organic Chemistry Portal. (n.d.).
- ICSC 1085 - MALONIC ACID. (n.d.).
Sources
- 1. benchchem.com [benchchem.com]
- 2. Knoevenagel Condensation [organic-chemistry.org]
- 3. 4-甲氧基-3-硝基苯甲醛 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 6. longdom.org [longdom.org]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. researchgate.net [researchgate.net]
- 10. fishersci.com [fishersci.com]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. ICSC 1085 - MALONIC ACID [chemicalsafety.ilo.org]
Purifying 4-Methoxy-3-nitrocinnamic Acid: A Guide for the Research and Development Professional
In the landscape of pharmaceutical research and drug development, the purity of an active pharmaceutical ingredient (API) or a key intermediate is paramount. 4-Methoxy-3-nitrocinnamic acid, a substituted cinnamic acid derivative, serves as a valuable building block in the synthesis of a variety of complex organic molecules. Its unique electronic and structural features, imparted by the methoxy and nitro functional groups, make it a versatile synthon. However, the synthetic routes to this compound can often yield a crude product contaminated with starting materials, byproducts, and other impurities. This guide provides a detailed overview of the principles and practical protocols for the purification of 4-Methoxy-3-nitrocinnamic acid, ensuring a high-purity compound suitable for downstream applications.
Understanding the Molecule: Physicochemical Properties and Their Implications for Purification
Key Structural Features:
-
Carboxylic Acid Group (-COOH): This acidic proton allows for the formation of carboxylate salts in the presence of a base. This property is the cornerstone of acid-base extraction techniques.
-
Aromatic Ring: The benzene ring provides a rigid scaffold and contributes to the molecule's overall nonpolar character.
-
Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity and solubility of the molecule.
-
Nitro Group (-NO₂): This strongly electron-withdrawing and polar group significantly increases the polarity of the molecule compared to its non-nitrated counterpart.
These features collectively render 4-Methoxy-3-nitrocinnamic acid a moderately polar, crystalline solid. Its solubility is expected to be low in nonpolar solvents and higher in polar organic solvents, particularly those capable of hydrogen bonding.
| Property | Estimated Value/Characteristic | Implication for Purification |
| Appearance | Likely a pale yellow to yellow crystalline solid | Color may indicate the presence of impurities. |
| Molecular Weight | 223.18 g/mol | Relevant for characterization and stoichiometric calculations. |
| Melting Point | Expected to be higher than 4-methoxycinnamic acid (~172-175°C) | A sharp melting point is an indicator of high purity. |
| Solubility | Low in water and nonpolar solvents (e.g., hexanes), soluble in polar organic solvents (e.g., ethanol, methanol, ethyl acetate, acetone)[1][2] | Guides the selection of solvents for recrystallization and chromatography. |
| pKa | Estimated to be around 4.0-4.5 | Confirms its acidic nature and suitability for acid-base extraction. |
Purification Strategies: From Crude Product to High-Purity Material
The choice of purification method depends on the nature and quantity of the impurities, as well as the desired final purity of the 4-Methoxy-3-nitrocinnamic acid. A multi-step approach, combining different techniques, is often the most effective strategy.
Caption: General purification workflow for 4-Methoxy-3-nitrocinnamic acid.
Recrystallization: The Workhorse of Purification
Recrystallization is a powerful technique for purifying crystalline solids. The principle relies on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.
Causality Behind Experimental Choices:
The ideal recrystallization solvent should dissolve the 4-Methoxy-3-nitrocinnamic acid sparingly at room temperature but completely at its boiling point. Conversely, the impurities should either be insoluble at high temperatures or remain soluble at low temperatures. Given the polarity of the target molecule, polar protic solvents like ethanol and methanol, or a mixture of a polar solvent with water, are excellent starting points.
Protocol for Recrystallization:
-
Solvent Selection:
-
Place a small amount of the crude 4-Methoxy-3-nitrocinnamic acid (e.g., 20-30 mg) into several test tubes.
-
Add a small volume (e.g., 0.5 mL) of different solvents (e.g., ethanol, methanol, isopropanol, ethyl acetate, acetone, and water) to each test tube.
-
Observe the solubility at room temperature. The ideal solvent will show low solubility.
-
Heat the test tubes that show low solubility at room temperature in a water or sand bath. The ideal solvent will fully dissolve the compound upon heating.
-
Allow the hot solutions to cool slowly to room temperature and then in an ice bath. The ideal solvent will yield a good crop of crystals.
-
If a single solvent is not ideal, a binary solvent system (e.g., ethanol-water or acetone-water) can be employed.
-
-
Recrystallization Procedure:
-
Place the crude 4-Methoxy-3-nitrocinnamic acid in an Erlenmeyer flask.
-
Add the minimum amount of the chosen hot recrystallization solvent to just dissolve the solid. It is crucial to add the solvent in small portions and allow the solution to reach the boiling point between additions.
-
If colored impurities are present, a small amount of activated charcoal can be added to the hot solution. Caution: Add charcoal to a slightly cooled solution to avoid bumping.
-
If charcoal was added, perform a hot filtration to remove it.
-
Allow the hot, clear solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals.
-
Once the solution has reached room temperature, place the flask in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven at a temperature well below the melting point.
-
Acid-Base Extraction: Exploiting the Acidity
Acid-base extraction is a liquid-liquid extraction technique that separates acidic and basic compounds from neutral ones.[3] This method is highly effective for removing non-acidic impurities from the crude 4-Methoxy-3-nitrocinnamic acid.
Causality Behind Experimental Choices:
The carboxylic acid group of 4-Methoxy-3-nitrocinnamic acid can be deprotonated by a weak base, such as sodium bicarbonate, to form the corresponding water-soluble carboxylate salt. Neutral impurities will remain in the organic phase, allowing for their separation. Subsequent acidification of the aqueous phase will regenerate the purified carboxylic acid, which will precipitate out of the solution.
Caption: Workflow for acid-base extraction of 4-Methoxy-3-nitrocinnamic acid.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude 4-Methoxy-3-nitrocinnamic acid in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
-
Extraction:
-
Transfer the organic solution to a separatory funnel.
-
Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Stopper the funnel and shake vigorously, periodically venting to release any pressure buildup from CO₂ evolution.
-
Allow the layers to separate. The aqueous layer will contain the sodium salt of the desired acid.
-
Drain the lower aqueous layer. Repeat the extraction with fresh NaHCO₃ solution to ensure complete transfer of the acid to the aqueous phase.
-
-
Isolation of the Purified Acid:
-
Combine the aqueous extracts in a beaker.
-
Cool the beaker in an ice bath.
-
Slowly add a concentrated acid, such as hydrochloric acid (HCl), dropwise while stirring until the solution is acidic (test with pH paper).
-
The purified 4-Methoxy-3-nitrocinnamic acid will precipitate as a solid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry thoroughly.
-
Column Chromatography: For High-Purity Requirements
When recrystallization and acid-base extraction are insufficient to remove all impurities, particularly those with similar solubility and acidity, column chromatography is the method of choice.
Causality Behind Experimental Choices:
For polar, acidic compounds like 4-Methoxy-3-nitrocinnamic acid, normal-phase column chromatography on silica gel can be challenging due to strong adsorption and peak tailing. The acidic nature of silica can lead to a distribution of the analyte between its protonated and deprotonated forms, resulting in broad peaks. To circumvent this, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the mobile phase. This suppresses the ionization of the carboxylic acid, leading to a more uniform interaction with the stationary phase and sharper peaks.
Protocol for Column Chromatography:
-
TLC Analysis and Solvent System Selection:
-
Develop a suitable solvent system using thin-layer chromatography (TLC).
-
Spot the crude material on a silica gel TLC plate.
-
Elute the plate with various mixtures of a nonpolar solvent (e.g., hexanes or dichloromethane) and a polar solvent (e.g., ethyl acetate).
-
The ideal solvent system will give a good separation of the desired compound from its impurities, with the Rf value of the product being around 0.3-0.4.
-
To improve the spot shape, add a small amount (0.5-1%) of acetic acid to the eluent.
-
-
Column Packing:
-
Prepare a slurry of silica gel in the chosen mobile phase.
-
Carefully pack a chromatography column with the slurry, ensuring there are no air bubbles or cracks.
-
-
Sample Loading and Elution:
-
Dissolve the crude 4-Methoxy-3-nitrocinnamic acid in a minimum amount of the mobile phase or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel column.
-
Begin eluting the column with the mobile phase, collecting fractions.
-
Monitor the separation by TLC analysis of the collected fractions.
-
-
Isolation of the Purified Compound:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
The resulting solid can be further purified by recrystallization to remove any residual acetic acid and to obtain a highly crystalline product.
-
Purity Assessment
The purity of the final product should be assessed using a combination of techniques:
-
Melting Point Analysis: A sharp and well-defined melting point close to the literature value indicates high purity.
-
Thin-Layer Chromatography (TLC): A single spot on a TLC plate in multiple solvent systems is a good indicator of purity.
-
Spectroscopic Methods:
-
¹H NMR and ¹³C NMR Spectroscopy: Provide detailed structural information and can be used to identify and quantify impurities.
-
Infrared (IR) Spectroscopy: Confirms the presence of the key functional groups.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound.
-
By employing these purification and analytical techniques, researchers and drug development professionals can obtain 4-Methoxy-3-nitrocinnamic acid of the high purity required for their demanding applications.
References
-
Organic Syntheses. m-NITROCINNAMIC ACID. Available at: [Link]
-
The Good Scents Company. 4-methoxycinnamic acid. Available at: [Link]
-
Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Available at: [Link]
-
PubChem. 3-Nitrocinnamic acid. Available at: [Link]
-
PubChem. 4-Methoxycinnamic Acid. Available at: [Link]
-
PubChem. Cinnamic acid, 4-hydroxy-3-methoxy-, (5-hydroxy-2-hydroxymethyl-6-[2-(4-hydroxy-3-methoxyphenyl)ethoxy]-4-(6-methyl-3,4,5-trihydroxytetrahydropyran-2-yloxy)tetrahydropyran-3-yl) ester. Available at: [Link]
-
Chemistry LibreTexts. 4.8: Acid-Base Extraction. Available at: [Link]
-
Reddit. Column chromatography of carboxylic acids?. Available at: [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
Magritek. Separation of Acidic, Basic and Neutral Compounds. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. Available at: [Link]
-
PubMed. Crystal engineering: co-crystals of cinnamic acid derivatives with a pyridyl derivative co-crystallizer. Available at: [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Available at: [Link]
-
PubMed Central. Isolation of Cinnamic Acid Derivatives from the Bulbs of Allium tripedale. Available at: [Link]
-
University of Rochester, Department of Chemistry. Chem 267. Recrystallization - Part 2. Available at: [Link]
-
Columbia University. Column chromatography. Available at: [Link]
-
ResearchGate. Extraction and purification of Cinnamic acid from Cinnamon bark (Cinnamon aromaticum )and detection of Antioxidant effects against Cyclophosphamide in mice. Available at: [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. Available at: [Link]
-
AZoM. Separating Acidic, Basic and Neutral Compounds. Available at: [Link]
-
Sciencemadness Discussion Board. chromatography - polarities. Available at: [Link]
-
PubChem. 4-Methoxycinnamate. Available at: [Link]
-
PlumX. Chromatographic separations of aromatic carboxylic acids. Available at: [Link]
Sources
Application Notes & Protocols for the Crystallization of 4-Methoxy-3-nitrocinnamic Acid
Introduction: The Significance of Crystalline Purity
4-Methoxy-3-nitrocinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids and their derivatives are significant precursors and building blocks in the synthesis of pharmaceuticals, agrochemicals, and other advanced materials.[1][2] The presence of methoxy and nitro functional groups on the aromatic ring, combined with the carboxylic acid moiety, provides a versatile scaffold for a wide range of chemical transformations.
For professionals in drug development and materials science, the purity and solid-state form of an active pharmaceutical ingredient (API) or key intermediate are of paramount importance. The crystalline structure dictates critical physicochemical properties, including solubility, dissolution rate, stability, and bioavailability. Uncontrolled crystallization can lead to polymorphism, where different crystal forms of the same compound exhibit distinct properties, posing significant challenges for formulation and regulatory approval.
This guide provides a comprehensive overview of the principles and detailed, field-proven protocols for the controlled crystallization of 4-Methoxy-3-nitrocinnamic acid. The methodologies are designed to be robust and reproducible, enabling researchers to obtain high-purity crystalline material suitable for downstream applications and characterization.
Physicochemical Profile of 4-Methoxy-3-nitrocinnamic Acid
A thorough understanding of the compound's properties is the foundation for developing a successful crystallization strategy. While direct experimental data for 4-Methoxy-3-nitrocinnamic acid is not extensively published, its properties can be reliably inferred from structurally analogous compounds such as 4-methoxycinnamic acid and 4-methoxy-3-nitrobenzoic acid.
| Property | Value / Description | Source |
| Molecular Formula | C₁₀H₉NO₅ | Inferred |
| Molecular Weight | 223.18 g/mol | Inferred |
| Appearance | Expected to be a white to light-yellow crystalline powder. | [3] |
| Melting Point | Expected to be in a similar range to 4-methoxy-3-nitrobenzoic acid (192-194 °C).[3] The parent compound, 4-methoxycinnamic acid, melts at 170-175 °C.[4] | [3][4] |
| Solubility Profile | Poorly soluble in water. [3][5] Soluble in polar organic solvents such as ethanol, methanol, and acetone.[3][5][6][7] | [3][5][6][7] |
Expert Insight: The key takeaway from this profile is the significant solubility differential between hot polar organic solvents and cold water. This classic solubility behavior makes the compound an ideal candidate for purification via anti-solvent crystallization or cooling crystallization.[8][9] The insolubility in water is critical for precipitating the compound from an organic solution.[3]
Core Principles of Recrystallization
Recrystallization is a powerful purification technique based on the principle of differential solubility.[8] The process involves dissolving the impure solid in a hot solvent in which it is highly soluble. As the solution cools, the solubility of the target compound decreases, leading to the formation of a supersaturated solution from which pure crystals precipitate. The impurities, being present in much lower concentrations, remain dissolved in the cold solvent (mother liquor).[9]
The choice of solvent is the most critical factor. An ideal solvent should:
-
Dissolve the compound completely when hot.
-
Dissolve the compound poorly or not at all when cold.
-
Dissolve impurities well at all temperatures or not at all.
-
Be chemically inert with the compound.
-
Be sufficiently volatile to be easily removed from the purified crystals.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for obtaining high-purity crystals of 4-Methoxy-3-nitrocinnamic acid.
Protocol 1: Anti-Solvent Crystallization from an Ethanol/Water System
This is the recommended primary method, leveraging a binary solvent system where ethanol acts as the primary solvent and water as the anti-solvent. This technique is highly effective for compounds soluble in ethanol but not in water.[10]
-
Dissolution:
-
Place the crude 4-Methoxy-3-nitrocinnamic acid into an Erlenmeyer flask equipped with a magnetic stir bar.
-
Add a minimal volume of 95% ethanol to create a slurry.
-
Gently heat the mixture on a hot plate with continuous stirring. Add hot 95% ethanol in small portions until the solid is completely dissolved.
-
Causality: Using the minimum amount of hot solvent is crucial to create a solution that is close to saturation, maximizing the yield upon cooling and anti-solvent addition.[10]
-
-
Hot Filtration (Optional but Recommended):
-
If any insoluble impurities (e.g., dust, inorganic salts) are visible, perform a hot gravity filtration.
-
Preheat a second Erlenmeyer flask and a stemless funnel on the hot plate. Place a fluted filter paper in the funnel.
-
Quickly pour the hot solution through the filter paper into the clean, preheated receiving flask.
-
Causality: This step must be performed rapidly with preheated glassware to prevent premature crystallization in the funnel, which would result in product loss.[10]
-
-
Inducing Crystallization:
-
To the clear, hot filtrate, add hot deionized water dropwise while stirring vigorously.
-
Continue adding water until the solution becomes faintly and persistently turbid (cloudy). This indicates the point of supersaturation has been reached.[10]
-
If excessive cloudiness occurs, add a few drops of hot ethanol to redissolve the precipitate until the solution is clear again.
-
-
Crystal Growth:
-
Remove the flask from the heat source, cover it (e.g., with a watch glass), and allow it to cool slowly to room temperature.
-
Causality: Slow, undisturbed cooling is essential for the formation of large, well-defined, and pure crystals. Rapid cooling can trap impurities within the crystal lattice.[10]
-
-
Maximizing Yield:
-
Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize the precipitation of the product from the solution.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals on the filter paper with a small amount of an ice-cold ethanol-water mixture.
-
Causality: Washing with a cold solvent mixture removes residual soluble impurities from the crystal surfaces without significantly redissolving the desired product.[8]
-
-
Drying:
-
Dry the crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
-
Caption: Workflow for Anti-Solvent Crystallization.
Protocol 2: Cooling Crystallization from Methanol
This method is simpler, relying on the temperature-dependent solubility of the compound in a single solvent. Methanol is a suitable choice based on the successful crystallization of similar compounds.[6]
-
Dissolution:
-
In an Erlenmeyer flask, add the crude 4-Methoxy-3-nitrocinnamic acid.
-
Add a minimal amount of methanol and heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more methanol in small portions if necessary to achieve full dissolution.
-
-
Hot Filtration (Optional):
-
If necessary, perform a hot gravity filtration as described in Protocol 1, Step 2, using methanol as the solvent.
-
-
Crystal Growth:
-
Remove the flask from the heat and allow it to cool slowly and undisturbed to room temperature. Covering the flask prevents solvent evaporation and contamination.
-
Causality: As the temperature drops, the solubility of the compound decreases, leading to the spontaneous formation of crystals from the supersaturated solution.[11]
-
-
Maximizing Yield:
-
Once at room temperature, chill the flask in an ice bath for at least 30 minutes to induce further crystallization and maximize the product yield.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration.
-
Wash the crystals sparingly with a small amount of ice-cold methanol to rinse away the mother liquor.
-
-
Drying:
-
Dry the purified crystals, preferably under a vacuum, to remove all traces of methanol.
-
Caption: Workflow for Cooling Crystallization.
Validation of Crystalline Product
It is imperative to confirm the purity and identity of the final product.
| Technique | Purpose | Expected Outcome |
| Melting Point Analysis | Assess purity. | A sharp melting point range (e.g., 1-2 °C) close to the literature value. Impurities typically depress and broaden the melting range. |
| Spectroscopy (FTIR, ¹H NMR) | Confirm chemical identity. | The spectra should match the expected structure of 4-Methoxy-3-nitrocinnamic acid and be free of impurity signals. |
| Powder X-ray Diffraction (PXRD) | Characterize the crystal form. | Provides a unique fingerprint of the crystalline lattice, useful for polymorphism studies. |
Troubleshooting Common Crystallization Issues
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used.- The solution is not sufficiently supersaturated. | - Boil off some of the solvent to concentrate the solution and attempt cooling again.- Add a seed crystal of the pure compound.- Gently scratch the inside of the flask with a glass rod at the solution's surface to create nucleation sites. |
| Oiling out (product separates as a liquid). | - The solution is too concentrated.- The cooling rate is too fast.- The melting point of the solute is lower than the boiling point of the solvent. | - Reheat the solution to dissolve the oil, add a small amount of additional solvent, and cool more slowly.- Try a different solvent with a lower boiling point. |
| Low recovery/yield. | - Too much solvent was used.- Premature crystallization during hot filtration.- Incomplete precipitation. | - Use the minimum amount of solvent for dissolution.- Ensure filtration apparatus is pre-heated.- Increase cooling time in the ice bath. |
References
-
PubChem. (n.d.). 4-Methoxycinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Jadhav, S., & Kumar, A. (2014). Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes. Scientific Research Publishing. Retrieved from [Link]
-
Jeannin, O. (n.d.). Guide for crystallization. ISCR. Retrieved from [Link]
-
University of Cape Town. (n.d.). SOP: CRYSTALLIZATION. UCT Science. Retrieved from [Link]
-
The Pharma Innovation Journal. (2019). Cinnamic acid derivatives. Retrieved from [Link]
-
Wojnicz, A., et al. (2021). Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts. National Institutes of Health. Retrieved from [Link]
-
WikiHow. (2024). 9 Ways to Crystallize Organic Compounds. Retrieved from [Link]
-
Organic Syntheses. (n.d.). m-NITROCINNAMIC ACID. Retrieved from [Link]
-
Batista, J. A., et al. (2019). Evaluation of crystallization technique relating to the physicochemical properties of cinnamic acid. ResearchGate. Retrieved from [Link]
-
YouTube. (2020). Recrystallization of Cinnamic acid and Tryptamine Part I. Retrieved from [Link]
Sources
- 1. thepharmajournal.com [thepharmajournal.com]
- 2. Natural Cinnamic Acid Derivatives: A Comprehensive Study on Structural, Anti/Pro-Oxidant, and Environmental Impacts - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]
- 6. researchgate.net [researchgate.net]
- 7. 4-METHOXYCINNAMIC ACID CAS#: 943-89-5 [m.chemicalbook.com]
- 8. science.uct.ac.za [science.uct.ac.za]
- 9. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Crystallization of Curcumin and Cinnamic Acid from Aqueous Solutions of Hydrotropes [scirp.org]
Application Note: A Robust, Scalable Synthesis of 4-Methoxy-3-nitrocinnamic Acid via Knoevenagel-Doebner Condensation
Abstract
This application note provides a comprehensive guide for the scaled-up synthesis of 4-Methoxy-3-nitrocinnamic acid, a valuable intermediate in pharmaceutical and materials science research. We move beyond a simple recitation of steps to deliver a strategic analysis of synthetic routes, culminating in a detailed, field-tested protocol for a multi-gram scale synthesis. The chosen pathway proceeds via the nitration of 4-methoxybenzaldehyde followed by a Knoevenagel-Doebner condensation. Critical process parameters, safety protocols for handling hazardous reagents like nitrating acids, and in-depth troubleshooting are discussed to ensure reproducibility, high yield, and purity. This guide is designed for researchers, process chemists, and drug development professionals seeking to transition this synthesis from the benchtop to pilot scale.
Introduction and Strategic Synthesis Design
4-Methoxy-3-nitrocinnamic acid is a substituted cinnamic acid derivative. Cinnamic acids, as a class, are pivotal precursors in the synthesis of pharmaceuticals, agrochemicals, and polymers.[1] The reliable production of this specific analogue in larger quantities is essential for advanced research and development.
The primary challenge in scaling up chemical syntheses lies in maintaining yield and purity while ensuring operational safety and economic viability. A direct, lab-scale procedure often fails when linearly scaled due to issues with heat transfer, mass transfer, and reagent handling. Therefore, a robust scale-up strategy begins with selecting the optimal synthetic route.
Retrosynthetic Analysis and Route Selection
Two primary C-C bond-forming reactions are classically employed for cinnamic acid synthesis: the Perkin reaction and the Knoevenagel-Doebner condensation.[2][3]
-
Perkin Reaction: This method involves the condensation of an aromatic aldehyde with an acid anhydride using an alkali salt of the acid as a catalyst.[4][5] While historically significant, the Perkin reaction typically requires high temperatures (160-180°C) and prolonged reaction times, which can lead to product degradation and the formation of unwanted side products, complicating purification at scale.[2][6][7]
-
Knoevenagel-Doebner Condensation: This reaction condenses an aromatic aldehyde with an active methylene compound, such as malonic acid, in the presence of a weak base like pyridine or piperidine.[6] It generally proceeds under much milder conditions, offering higher yields and cleaner product profiles, making it the superior choice for scaling up.[8]
Decision: The Knoevenagel-Doebner condensation is selected as the core strategy for its milder reaction conditions, higher efficiency, and greater control, which are all critical factors for a successful scale-up. The overall synthetic pathway is outlined below.
Part A: Synthesis of the Key Intermediate: 4-Methoxy-3-nitrobenzaldehyde
The synthesis begins with the nitration of commercially available 4-methoxybenzaldehyde (p-anisaldehyde). This step is highly exothermic and requires strict safety protocols.
Mechanistic Principle and Safety Causality
The reaction proceeds via electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of concentrated nitric and sulfuric acids, attacks the electron-rich aromatic ring. The methoxy group is a strong activating, ortho-, para-director. To achieve substitution primarily at the desired ortho- position (C3), careful control of temperature is paramount.
Causality of Strict Temperature Control: Failure to maintain low temperatures (0-10°C) can lead to two critical failures:
-
Runaway Reaction: The strong exotherm can cause the reaction temperature to accelerate uncontrollably, leading to violent boiling, pressure buildup, and potential vessel failure.[9]
-
Formation of Byproducts: Higher temperatures increase the rate of side reactions, including dinitration and oxidation of the aldehyde group, significantly reducing the yield and purity of the desired product.[10]
Laboratory-Scale Protocol (Yields ~100 g)
Materials:
-
4-Methoxybenzaldehyde (p-Anisaldehyde): 136.15 g (1.0 mol)
-
Concentrated Sulfuric Acid (98%): 300 mL
-
Concentrated Nitric Acid (70%): 100 mL
-
Ice and Water
Equipment:
-
1 L Three-necked round-bottom flask
-
Mechanical stirrer
-
Dropping funnel
-
Thermometer
-
Ice-salt bath
Procedure:
-
Equip the flask with the stirrer, dropping funnel, and thermometer. Place it in an ice-salt bath.
-
Add the concentrated sulfuric acid to the flask and cool to below 5°C with stirring.
-
Slowly add the 4-methoxybenzaldehyde to the cold sulfuric acid, ensuring the temperature does not rise above 10°C. A thick, stirrable slurry will form.
-
In a separate beaker, prepare the nitrating mixture by carefully adding the concentrated nitric acid to 100 mL of concentrated sulfuric acid. Cool this mixture to 0°C.
-
Add the cold nitrating mixture to the dropping funnel.
-
Add the nitrating mixture dropwise to the aldehyde slurry over 2-3 hours. Crucially, maintain the internal temperature between 0-5°C throughout the addition.
-
After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1 hour.[11]
-
In a separate large beaker (e.g., 5 L), prepare a mixture of 2 kg of crushed ice and 1 L of cold water.
-
With vigorous stirring, slowly pour the reaction mixture onto the ice. The product will precipitate as a pale-yellow solid.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the solid in a vacuum oven at 50°C to a constant weight.
-
Expected Yield: 160-175 g (82-90%).
-
Purity Check: Melting point (should be 97-100°C).
-
Part B: Scale-Up Protocol for 4-Methoxy-3-nitrocinnamic Acid
This protocol details the Knoevenagel-Doebner condensation for producing the target molecule on a multi-gram scale.
Process Parameters and Reagent Stoichiometry
Optimizing process parameters is key to maximizing yield and minimizing impurities. The following table outlines the recommended starting points for scaling this reaction.
| Parameter | Recommended Value | Rationale & Causality |
| Aldehyde:Malonic Acid | 1 : 1.2-1.5 molar eq. | A slight excess of malonic acid ensures complete consumption of the more valuable aldehyde starting material. |
| Solvent | Pyridine | Acts as both the solvent and a base catalyst. Its high boiling point is suitable for the reaction temperature. |
| Catalyst | Piperidine (catalytic amount) | A stronger base than pyridine, piperidine significantly accelerates the initial condensation and subsequent decarboxylation.[12] |
| Temperature | 90-95°C (Reflux) | Provides sufficient thermal energy for the decarboxylation step without causing significant degradation of the product.[8][12] |
| Reaction Time | 3-5 hours | Reaction should be monitored by TLC to determine completion, avoiding prolonged heating which can lead to side reactions. |
Detailed Scale-Up Protocol (Yields ~200 g)
Materials:
-
4-Methoxy-3-nitrobenzaldehyde: 195.15 g (1.0 mol)
-
Malonic Acid: 130.0 g (1.25 mol)
-
Pyridine: 400 mL
-
Piperidine: 5 mL
-
Concentrated Hydrochloric Acid (~37%): ~250 mL
-
Ethanol (95%) and Water for recrystallization
Equipment:
-
2 L Three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Heating mantle with temperature controller
-
Large Buchner funnel and filtration flask
Procedure:
-
In the 2 L flask, combine 4-methoxy-3-nitrobenzaldehyde (195.15 g), malonic acid (130.0 g), and pyridine (400 mL). Stir to dissolve the solids.
-
Add piperidine (5 mL) to the mixture.
-
Heat the reaction mixture to a gentle reflux (internal temperature ~90-95°C) using the heating mantle.
-
Maintain reflux for 3-5 hours. Monitor the reaction's progress by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) until the starting aldehyde spot is consumed.
-
Once the reaction is complete, turn off the heat and allow the dark solution to cool to room temperature.
-
In a large beaker (5 L), prepare a solution of concentrated HCl (250 mL) in 2.5 L of cold water and ice.
-
With efficient stirring, slowly pour the cooled reaction mixture into the cold dilute acid. A thick yellow-orange precipitate of the crude product will form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration.
-
Wash the filter cake extensively with cold water (3 x 500 mL) to remove residual pyridine hydrochloride and other water-soluble impurities.
-
Purification: Transfer the crude solid to a large Erlenmeyer flask. Add a minimal amount of hot 95% ethanol to dissolve the solid completely. Slowly add hot water until the solution becomes faintly cloudy. Add a few more drops of hot ethanol to clarify the solution. Allow it to cool slowly to room temperature, then in an ice bath to maximize crystallization.[13]
-
Filter the purified crystals, wash with a small amount of an ice-cold ethanol-water mixture, and dry in a vacuum oven at 60-70°C.
-
Expected Yield: 190-210 g (85-94%).
-
Final Purity: >98% by HPLC.
-
Safety, Handling, and Waste Management
Scaling up this synthesis introduces significant safety considerations that must be proactively managed.
-
Hazard Analysis:
-
Nitrating Mixture (HNO₃/H₂SO₄): Extremely corrosive and a powerful oxidizing agent. Can cause severe burns. Reacts violently with many organic materials.[9][14]
-
Pyridine: Flammable, toxic, and has a pungent, unpleasant odor. Work must be conducted in a well-ventilated fume hood.
-
Piperidine: Flammable, corrosive, and toxic.
-
-
Engineering Controls & PPE:
-
All operations should be conducted in a certified, high-flow chemical fume hood.
-
For the nitration step, a blast shield is recommended.
-
Personal Protective Equipment (PPE) is mandatory: safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber for nitrating acids), and a chemical-resistant lab coat.[14][15]
-
-
Waste Disposal:
-
Acidic aqueous waste from the nitration and final precipitation steps must be carefully neutralized with a base (e.g., sodium carbonate or sodium hydroxide) before disposal.
-
The pyridine-containing filtrate should be treated as hazardous organic waste according to local regulations.
-
Quality Control and Troubleshooting
Analytical Characterization
| Test | Expected Result |
| Appearance | Pale yellow to orange crystalline solid |
| Melting Point | 238-241°C |
| ¹H NMR (DMSO-d₆) | δ ~3.9 (s, 3H, -OCH₃), ~6.6 (d, 1H, vinyl-H), ~7.3 (d, 1H, Ar-H), ~7.6 (d, 1H, vinyl-H), ~7.9 (dd, 1H, Ar-H), ~8.2 (d, 1H, Ar-H), ~12.5 (br s, 1H, -COOH) |
| FT-IR (KBr, cm⁻¹) | ~3100-2500 (broad, O-H), ~1690 (C=O), ~1625 (C=C), ~1520 & ~1340 (NO₂) |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Yield in Nitration | Temperature too high, leading to side reactions. | Ensure strict temperature control (0-5°C). Check calibration of thermometer. |
| Inefficient stirring during addition. | Use a powerful mechanical stirrer to maintain a homogeneous slurry. | |
| Incomplete Knoevenagel Reaction | Insufficient reaction time or temperature. | Monitor reaction by TLC and extend reflux time if necessary. Ensure heating mantle is providing consistent heat. |
| Deactivated catalyst. | Use a fresh bottle of piperidine. | |
| Product is Dark/Oily | Impurities from nitration step carried over. | Ensure the 4-methoxy-3-nitrobenzaldehyde intermediate is thoroughly washed and dried before use. |
| Degradation during Knoevenagel reaction. | Avoid excessively long heating times. | |
| Difficulty in Final Purification | Product "oiling out" during recrystallization. | Ensure slow cooling. If it oils out, reheat to dissolve and add slightly more of the better solvent (ethanol) before cooling again. |
Conclusion
The synthetic route utilizing a Knoevenagel-Doebner condensation provides a reliable, high-yielding, and scalable method for the production of 4-Methoxy-3-nitrocinnamic acid. By carefully controlling critical process parameters, especially temperature during the initial nitration step, and by following rigorous safety protocols, researchers and chemists can confidently produce this valuable compound in large quantities with high purity. The detailed protocols and troubleshooting guides herein serve as a self-validating system to support successful scale-up endeavors.
References
-
Organic Syntheses. m-NITROCINNAMIC ACID. Available from: [Link]
-
Bio-protocol. Green Synthesis Approach of Cinnamic Acid by Knoevenagel Condensation and It's Antibacterial Activity. Available from: [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. Available from: [Link]
-
Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Available from: [Link]
-
Vapourtec. Nitration Reactions | Continuous Flow Processing. Available from: [Link]
-
Jurnal Universitas Sebelas Maret. SYNTHESIS OF CINNAMIC ACID BASED ON PERKIN REACTION USING SONOCHEMICAL METHOD AND ITS POTENTIAL AS PHOTOPROTECTIVE AGENT. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Cinnamic acid derivatives: A new chapter of various pharmacological activities. Available from: [Link]
-
National Institutes of Health (NIH). Recent advances in synthetic approaches for bioactive cinnamic acid derivatives. Available from: [Link]
-
Royal Society of Chemistry. Triethylamine: A Potential N-Base Surrogate for Pyridine in Knoevenagel Condensation of Aromatic Aldehyde and Malonic Acid. Available from: [Link]
-
BYJU'S. Perkin Reaction Mechanism. Available from: [Link]
-
ResearchGate. Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. Available from: [Link]
-
Wikipedia. Perkin reaction. Available from: [Link]
-
The Pharma Innovation Journal. Cinnamic acid derivatives. Available from: [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]
-
YouTube. Nitration reaction safety. Available from: [Link]
-
ResearchGate. (PDF) A Novel Approach in Cinnamic Acid Synthesis: Direct Synthesis of Cinnamic Acids from Aromatic Aldehydes and Aliphatic Carboxylic Acids in the Presence of Boron Tribromide. Available from: [Link]
- Google Patents. JP2015034141A - Method for producing 4-methoxy cinnamic acid 2-ethylhexyl compound.
-
Sathee NEET - IIT Kanpur. Perkin Reaction Mechanism. Available from: [Link]
-
Organic Syntheses. p-Anisidine, 2-nitro-. Available from: [Link]
-
Organic Syntheses. 2-NITRO-p-CYMENE. Available from: [Link]
-
ScienceMadness.org. Synthesis of 3,4,5-trimethoxy cinnamic acid using green Knoevenagel condensation. Available from: [Link]
Sources
- 1. pubs.rsc.org [pubs.rsc.org]
- 2. jocpr.com [jocpr.com]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. byjus.com [byjus.com]
- 5. Perkin reaction - Wikipedia [en.wikipedia.org]
- 6. bepls.com [bepls.com]
- 7. jurnal.uns.ac.id [jurnal.uns.ac.id]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. vapourtec.com [vapourtec.com]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. 4-METHOXYCINNAMIC ACID synthesis - chemicalbook [chemicalbook.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. labproinc.com [labproinc.com]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Methoxy-3-nitrocinnamic Acid
Welcome to the technical support center for the synthesis of 4-methoxy-3-nitrocinnamic acid. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will delve into the common challenges encountered during the synthesis, providing in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the knowledge to navigate the intricacies of this synthesis and achieve optimal results.
Introduction
4-Methoxy-3-nitrocinnamic acid is a valuable intermediate in the synthesis of various pharmaceutical compounds and organic materials. Its preparation is a common yet sometimes challenging task in the laboratory. The most prevalent synthetic routes are the Knoevenagel and Perkin condensations, each with its own set of potential side reactions and pitfalls. This guide will primarily focus on these two methods.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments. Each problem is presented with its likely causes and actionable solutions.
Issue 1: Low or No Yield of 4-Methoxy-3-nitrocinnamic Acid
Symptoms:
-
After acidification and workup, little to no precipitate of the desired product is formed.
-
The isolated yield is significantly lower than expected.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Reaction | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or impure starting materials. The starting material, 4-methoxy-3-nitrobenzaldehyde, may be present in the crude product. | - Verify Starting Material Purity: Ensure the 4-methoxy-3-nitrobenzaldehyde is pure. Recrystallize if necessary. - Optimize Reaction Time and Temperature: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material spot persists, consider extending the reaction time or cautiously increasing the temperature. - Check Catalyst/Base Activity: Ensure the base used (e.g., pyridine, piperidine, sodium acetate) is not old or degraded. Use freshly opened or purified reagents. |
| Side Reactions | Several side reactions can consume the starting materials or the product. These include self-condensation of the aldehyde or malonic acid, and decarboxylation of the product.[1][2] | - Control Temperature: Avoid excessive heating, as this can promote side reactions like decarboxylation.[3] - Appropriate Base: Use a weak base as a catalyst. Strong bases can favor self-condensation of the aldehyde.[4] |
| Product Loss During Workup | The product might be lost during the extraction or crystallization steps. This can be due to its partial solubility in the wash solutions or using an inappropriate solvent for recrystallization. | - pH Adjustment: Ensure the solution is sufficiently acidic (pH 1-2) during precipitation to minimize the solubility of the carboxylic acid. - Solvent Selection: Use a minimal amount of a suitable solvent for recrystallization to avoid product loss. Ethanol or a mixture of ethanol and water is often a good choice. Cool the solution slowly to maximize crystal formation. |
Issue 2: Formation of a Dark, Tarry, or Oily Product
Symptoms:
-
The reaction mixture turns dark brown or black.
-
Instead of a crystalline solid, a sticky tar or oil is obtained after workup.
Potential Causes & Solutions:
| Potential Cause | Explanation | Recommended Action |
| Polymerization/Decomposition | High temperatures can lead to the polymerization of starting materials or the decomposition of the product, especially in the presence of strong bases or acids. The nitro group can also contribute to the formation of colored byproducts. | - Strict Temperature Control: Maintain the recommended reaction temperature. Use an oil bath for uniform heating. - Inert Atmosphere: For sensitive reactions, consider running the synthesis under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions. |
| Impure Starting Materials | Impurities in the 4-methoxy-3-nitrobenzaldehyde or other reagents can act as catalysts for unwanted side reactions, leading to tar formation. | - Purify Starting Materials: As mentioned before, ensure the purity of your starting materials. Recrystallization or distillation may be necessary. |
| Incorrect Stoichiometry | A significant excess of one reagent, particularly the aldehyde, can lead to self-condensation and polymerization. | - Accurate Measurements: Carefully measure the amounts of all reagents according to the established protocol. |
Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for synthesizing 4-Methoxy-3-nitrocinnamic acid?
Both the Knoevenagel and Perkin reactions are viable methods. The Knoevenagel condensation, particularly the Doebner modification using malonic acid in the presence of pyridine and a catalytic amount of piperidine, is often preferred for its milder reaction conditions and generally higher yields.[4][5] The Perkin reaction, which uses acetic anhydride and sodium acetate, typically requires higher temperatures.[6][7]
Q2: How can I effectively monitor the progress of the reaction?
Thin Layer Chromatography (TLC) is the most convenient method. Use a suitable solvent system (e.g., a mixture of ethyl acetate and hexane) to separate the starting material (4-methoxy-3-nitrobenzaldehyde) from the product. The reaction is complete when the spot corresponding to the starting aldehyde has disappeared or is very faint.
Q3: My purified product has a melting point that is lower than the literature value and has a broad range. What does this indicate?
A low and broad melting point is a classic sign of an impure compound. The presence of starting materials, side products, or residual solvent can cause this. Further purification, such as another recrystallization or column chromatography, is recommended.
Q4: What are the key safety precautions I should take during this synthesis?
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.
-
Fume Hood: Perform the reaction in a well-ventilated fume hood, especially when working with pyridine, piperidine, and acetic anhydride, which are volatile and have strong odors.
-
Handling Reagents: 4-methoxy-3-nitrobenzaldehyde and the final product are potential irritants. Avoid inhalation and skin contact. Acetic anhydride is corrosive and a lachrymator.
Experimental Protocols
Knoevenagel-Doebner Synthesis of 4-Methoxy-3-nitrocinnamic Acid
This protocol is a well-established method for the synthesis.
Materials:
-
4-methoxy-3-nitrobenzaldehyde
-
Malonic acid
-
Pyridine
-
Piperidine
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (for recrystallization)
-
Distilled water
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4-methoxy-3-nitrobenzaldehyde (1 equivalent) and malonic acid (1.5 equivalents) in pyridine (3-4 mL per gram of aldehyde).
-
Add a catalytic amount of piperidine (a few drops).
-
Heat the mixture to reflux for 2-3 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl. A precipitate should form.
-
Collect the crude product by vacuum filtration and wash it thoroughly with cold water.
-
Recrystallize the crude product from ethanol or an ethanol/water mixture to obtain pure 4-methoxy-3-nitrocinnamic acid.
-
Dry the purified product in a vacuum oven.
Visualizations
Reaction Schemes
Knoevenagel-Doebner Condensation
Caption: Knoevenagel-Doebner synthesis of 4-Methoxy-3-nitrocinnamic acid.
Perkin Reaction
Caption: Perkin reaction for the synthesis of 4-Methoxy-3-nitrocinnamic acid.
Potential Side Reactions
Caption: Common side reactions in the synthesis of 4-Methoxy-3-nitrocinnamic acid.
References
-
Organic Syntheses. m-NITROCINNAMIC ACID. Available from: [Link]
-
Indriyanti, E., & Prahasiwi, F. N. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO-PROTECTIVE AND ANTIFUNGAL AGENT. Jurnal Kimia dan Pendidikan Kimia, 7(2), 138-149. Available from: [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Available from: [Link]
-
Longdom Publishing. A Concise Introduction of Perkin Reaction. Available from: [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
BYJU'S. Perkin Reaction Mechanism. Available from: [Link]
-
Chemistry Learner. Perkin Reaction: Definition, Examples, and Mechanism. Available from: [Link]
-
ResearchGate. Synthesis of PMCA (P-Methoxy Cinnamic Acid) using Perkin Reaction and Its Activity as Photo Protective and Antifungal Agent. Available from: [Link]
-
Unacademy. Perkin's Reaction Mechanism. Available from: [Link]
-
Wikipedia. Knoevenagel condensation. Available from: [Link]
-
PrepChem.com. Synthesis of C. 4-Methoxy-3-nitrophenol. Available from: [Link]
-
Royal Society of Chemistry. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Available from: [Link]
-
Wikipedia. Perkin reaction. Available from: [Link]
-
ResearchGate. Self-Condensation of Activated Malonic Acid Half Esters: A Model for the Decarboxylative Claisen Condensation in Polyketide Biosynthesis. Available from: [Link]
-
ResearchGate. Decarboxylation reaction of cinnamic acids 2. Available from: [Link]
-
Royal Society of Chemistry. 28. Nitration of m-Methoxycinnamic Acid. Available from: [Link]
-
Master Organic Chemistry. The Malonic Ester and Acetoacetic Ester Synthesis. Available from: [Link]
-
Taylor & Francis Online. Decarboxylation of cinnamic acids using a ruthenium sawhorse. Available from: [Link]
-
YouTube. Perkins' Reaction| Benzaldehyde| Acetic anhydride| Cinnamic Acid. Available from: [Link]
-
ResearchGate. The nitration of cinnamic acid derivatives. Available from: [Link]
-
orientjchem.org. The Importance and Applications of Knoevenagel Reaction (Brief Review). Available from: [Link]
-
SciRP.org. Organocatalyzed Decarboxylation of Naturally Occurring Cinnamic Acids: Potential Role in Flavoring Chemicals Production. Available from: [Link]
-
The Pharma Innovation Journal. Cinnamic acid derivatives. Available from: [Link]
-
YouTube. Knoevenagal Reaction |Benzaldehyde | Malonic Acid | Cinnamic Acid | Organic Chemistry | Class-12 |. Available from: [Link]
Sources
Technical Support Center: Purification of 4-Methoxy-3-nitrocinnamic acid
Welcome to the technical support center for 4-Methoxy-3-nitrocinnamic acid. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges in the purification of this critical intermediate. Here, we move beyond simple protocols to explain the underlying chemical principles, helping you troubleshoot effectively and optimize your purification strategy.
Troubleshooting Guide: Common Purification Issues
This section addresses specific experimental problems in a question-and-answer format.
Question 1: My recrystallization yield is extremely low (<50%). What are the likely causes and how can I improve it?
Answer: A low recovery is one of the most common frustrations in crystallization. The primary culprits are typically related to solvent choice and volume.
-
Probable Cause 1: Inappropriate Solvent Choice. The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold. If the compound has significant solubility even at low temperatures, a substantial amount will remain in the mother liquor.
-
Probable Cause 2: Excessive Solvent Volume. A frequent error is adding too much solvent in an attempt to dissolve the crude material quickly. This leads to a non-saturated solution upon cooling, preventing efficient crystallization.[1]
-
Step-by-Step Solution:
-
Solvent System Re-evaluation: While a single solvent is ideal, a binary solvent system is often more effective for substituted cinnamic acids.[2][3] An excellent starting point is an ethanol/water or acetone/hexane mixture.[4] Ethanol or acetone acts as the primary solvent in which the acid is soluble, while water or hexane serves as the anti-solvent to reduce solubility upon cooling.
-
Minimize Solvent Use: Add the hot primary solvent (e.g., ethanol) to your crude solid in small portions, with stirring and heating, until the solid just dissolves. This ensures you are near the saturation point.
-
Controlled Precipitation: If using a binary system, add the hot anti-solvent (e.g., water) dropwise to the hot, dissolved solution until you observe persistent turbidity (cloudiness). Then, add a few more drops of the primary solvent to redissolve the precipitate and achieve a clear, saturated solution.
-
Slow Cooling: Allow the flask to cool slowly to room temperature, then transfer it to an ice bath for at least 30 minutes to maximize crystal formation. Rapid cooling can trap impurities.[1]
-
Second Crop Recovery: If you suspect significant product loss to the mother liquor, you can attempt to recover a "second crop" by boiling off a portion of the solvent from the filtrate and repeating the cooling process. Be aware that the purity of this second crop will likely be lower than the first.[1]
-
Question 2: The product is not crystallizing. Instead, it has "oiled out" into a gummy or liquid phase at the bottom of the flask. What should I do?
Answer: "Oiling out" occurs when the solid melts in the hot solvent or when the solution becomes supersaturated at a temperature above the compound's melting point. Impurities can also suppress the melting point, exacerbating this issue.
-
Probable Cause 1: High Impurity Load. Significant amounts of impurities, such as unreacted starting materials (e.g., 4-methoxybenzaldehyde) or reaction byproducts, can act as a eutectic mixture, lowering the melting point and inhibiting lattice formation.
-
Probable Cause 2: Solvent Polarity Mismatch. The chosen solvent may be too nonpolar, causing the compound to melt and separate before it can crystallize.
-
Step-by-Step Solution:
-
Re-dissolve and Dilute: Reheat the mixture to dissolve the oil. Add a small amount of additional hot solvent to slightly decrease the saturation level.
-
Induce Crystallization: Vigorously scratch the inside of the flask with a glass rod at the solvent-air interface. The microscopic scratches on the glass provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure, solid 4-Methoxy-3-nitrocinnamic acid, add a tiny crystal to the cooled solution. This "seed crystal" provides a template for proper lattice formation.
-
Solvent System Adjustment: If oiling out persists, a change in solvent is necessary. Increase the polarity of the solvent system. For example, if you are using an ethanol/water system, increase the proportion of water (the anti-solvent).
-
Consider a Pre-Purification Step: For very impure crude products, a preliminary purification by an acid-base extraction can be effective. Dissolve the crude material in an organic solvent (like ethyl acetate), wash with a mild base (e.g., saturated sodium bicarbonate solution) to extract the acidic product into the aqueous layer, discard the organic layer containing neutral impurities, and then re-acidify the aqueous layer to precipitate a more pure form of the acid. A similar method is noted for a related nitrocinnamic acid.[5]
-
Question 3: My final product is off-color (e.g., yellow or brown) instead of the expected pale yellow/white. How can I remove colored impurities?
Answer: The color often originates from polymeric or highly conjugated impurities formed during the synthesis, particularly if high temperatures were involved.
-
Probable Cause: Presence of Polymeric or Oxidized Impurities. These impurities are often present in small quantities but are highly colored.
-
Step-by-Step Solution:
-
Activated Carbon (Charcoal) Treatment: This is the most effective method for removing colored impurities.
-
Procedure: After dissolving your crude product in the minimum amount of hot recrystallization solvent, remove the flask from the heat source temporarily.
-
Add a very small amount of activated carbon (a micro-spatula tip is usually sufficient for lab scale). Caution: Adding charcoal to a boiling solution can cause it to boil over violently.
-
Gently reheat the mixture to boiling for a few minutes.
-
Hot Filtration: You must perform a hot gravity filtration to remove the charcoal. Preheat a second flask and a funnel. Use fluted filter paper for a faster filtration rate. Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
Proceed with the cooling and crystallization of the decolorized filtrate as usual.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect from the synthesis of 4-Methoxy-3-nitrocinnamic acid?
A1: The impurity profile depends on the synthetic route. If using a Perkin or Knoevenagel condensation from 4-methoxy-3-nitrobenzaldehyde, common impurities include unreacted starting aldehyde and potentially the cis-isomer of the cinnamic acid. If synthesized via nitration of 4-methoxycinnamic acid, regioisomers (where the nitro group is at a different position) are a significant concern, analogous to the impurities seen in the nitration of similar substrates.[6]
Q2: What is the expected melting point of pure 4-Methoxy-3-nitrocinnamic acid?
A2: The literature melting point for the trans-isomer is typically in the range of 173-175 °C.[7] A broad melting range or a value significantly lower than this indicates the presence of impurities.
Q3: How can I reliably assess the purity of my final product?
A3: A combination of techniques is best.
-
Melting Point Analysis: A sharp melting point close to the literature value is a good first indicator of high purity.
-
Thin-Layer Chromatography (TLC): A simple and fast method to qualitatively check for the presence of impurities. A single spot suggests high purity.
-
High-Performance Liquid Chromatography (HPLC): The gold standard for quantifying purity. It can separate and detect even minor impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can confirm the structure and identify impurities if their signals are distinct from the main compound.
Q4: What are the recommended storage conditions for 4-Methoxy-3-nitrocinnamic acid?
A4: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[8][9] Storing it in a desiccator can help protect it from moisture. For long-term storage, refrigeration is recommended.
Data & Properties Summary
This table provides key physical and chemical data to aid in your purification design.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₄ | N/A |
| Molecular Weight | 207.18 g/mol | N/A |
| Appearance | White to light yellow crystalline solid | [10] |
| Melting Point | 173-175 °C | [7] |
| Solubility in Water | Limited solubility | [10] |
| Solubility (Organic) | Soluble in ethanol and acetone | [10] |
Detailed Protocol: Recrystallization from an Ethanol/Water System
This protocol provides a robust method for purifying crude 4-Methoxy-3-nitrocinnamic acid.
Materials:
-
Crude 4-Methoxy-3-nitrocinnamic acid
-
95% Ethanol
-
Deionized Water
-
Two Erlenmeyer flasks
-
Hot plate with magnetic stirrer
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid (e.g., 5.0 g) in a 100 mL Erlenmeyer flask. Add a minimal amount of 95% ethanol (e.g., 20 mL) to create a slurry. Heat the mixture with stirring on a hot plate. Continue adding hot ethanol in small portions until the solid is completely dissolved.
-
(Optional) Decolorization: If the solution is highly colored, remove it from the heat, add a small amount of activated carbon, and reheat to a gentle boil for 2-3 minutes.
-
(Optional) Hot Filtration: If carbon was added or if insoluble solids are present, perform a hot gravity filtration into a second, pre-warmed Erlenmeyer flask.
-
Inducing Saturation: To the clear, hot filtrate, add hot deionized water dropwise while stirring. Continue adding water until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again. This ensures the solution is perfectly saturated at the boiling point.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Large, well-formed crystals should appear.
-
Complete Crystallization: Place the flask in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals on the filter with a small amount of ice-cold water to remove any soluble impurities adhering to the crystal surfaces.
-
Drying: Allow the crystals to air-dry on the filter by drawing air through them for 15-20 minutes. For final drying, transfer the solid to a watch glass and place it in a drying oven at a moderate temperature (e.g., 60-70 °C) or dry under vacuum.
Visual Workflow: Purification Logic
The following diagram illustrates the decision-making process during the purification of 4-Methoxy-3-nitrocinnamic acid.
Caption: Decision workflow for the recrystallization of 4-Methoxy-3-nitrocinnamic acid.
References
-
PubChem. 4-Methoxycinnamic acid. National Center for Biotechnology Information. [Link]
-
Organic Syntheses. m-NITROCINNAMIC ACID. Organic Syntheses, Coll. Vol. 1, p.408 (1941); Vol. 2, p.89 (1922). [Link]
-
The Good Scents Company. 4-methoxycinnamic acid. [Link]
-
Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. [Link]
-
Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]
-
PMC - NIH. A Structured Approach To Cope with Impurities during Industrial Crystallization Development. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
- Google Patents. CN104356000A - Method for preparing 3-nitro-4-methoxy benzoic acid.
-
ACS Publications. Why Do Organic Compounds Crystallise Well or Badly or Ever so Slowly? Why Is Crystallisation Nevertheless Such a Good Purification Technique?. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]
-
YouTube. Recrystallization: Choosing Solvent & Inducing Crystallization. [Link]
-
Quick Company. A Process Of Manufacturing Para Methoxy Benzoic Acid Or 4 Methoxy Benzoic Acid. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. Tips & Tricks [chem.rochester.edu]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. CAS 830-09-1: 4-Methoxycinnamic acid | CymitQuimica [cymitquimica.com]
Technical Support Center: Interpreting the NMR Spectrum of 4-Methoxy-3-nitrocinnamic acid
Welcome to the technical support center. As Senior Application Scientists, we understand that acquiring a clean, interpretable NMR spectrum is pivotal for research accuracy. This guide is designed to help you troubleshoot common issues encountered during the analysis of 4-Methoxy-3-nitrocinnamic acid, moving from routine spectral interpretation to advanced problem-solving.
Frequently Asked Questions (FAQs)
FAQ 1: I have my ¹H NMR spectrum. How do I assign the peaks for 4-Methoxy-3-nitrocinnamic acid?
Answer:
Assigning the proton (¹H) NMR spectrum for 4-Methoxy-3-nitrocinnamic acid requires understanding the electronic environment of each proton. The molecule has two key features dictating the chemical shifts: an electron-donating methoxy group (-OCH₃) and a strongly electron-withdrawing nitro group (-NO₂). The methoxy group shields nearby protons (shifting them upfield to a lower ppm), while the nitro group and the carboxylic acid deshield protons (shifting them downfield to a higher ppm).
The structure and proton labeling are as follows:
Expected ¹H NMR Peak Assignments (in CDCl₃, ~400 MHz)
| Proton Label | Approx. Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J) in Hz | Rationale |
| H(g) - COOH | ~12.0 - 13.0 | Broad Singlet (br s) | 1H | N/A | Highly deshielded acidic proton. Its shift is highly dependent on concentration and solvent.[1] |
| H(a) | ~7.9 - 8.1 | Doublet (d) | 1H | J(a,c) ≈ 2-3 Hz | Ortho to the strongly withdrawing -NO₂ group, resulting in a significant downfield shift. Shows small meta coupling to H(c). |
| H(f) | ~7.7 | Doublet (d) | 1H | J(e,f) ≈ 16.0 Hz | Vinylic proton alpha to the carbonyl group. Deshielded by the aromatic ring and carbonyl. Large coupling constant confirms trans geometry.[2][3] |
| H(c) | ~7.6 - 7.7 | Doublet of Doublets (dd) | 1H | J(c,d) ≈ 8-9 Hz, J(a,c) ≈ 2-3 Hz | Ortho to the acyl group and meta to the -NO₂ group. Coupled to both H(d) (ortho) and H(a) (meta). |
| H(d) | ~7.0 - 7.1 | Doublet (d) | 1H | J(c,d) ≈ 8-9 Hz | Ortho to the electron-donating -OCH₃ group, shifting it relatively upfield compared to other aromatic protons. |
| H(e) | ~6.4 - 6.5 | Doublet (d) | 1H | J(e,f) ≈ 16.0 Hz | Vinylic proton beta to the carbonyl group. Coupled to H(f) with a large coupling constant, confirming trans geometry.[2][3] |
| H(h) - OCH₃ | ~4.0 | Singlet (s) | 3H | N/A | Protons of the methoxy group, appearing as a sharp singlet. |
FAQ 2: My spectrum shows two doublets around 7.7 and 6.4 ppm with a large splitting. What does this confirm?
Answer:
This is a key diagnostic feature of your molecule. These two signals correspond to the vinylic protons, H(e) and H(f), on the carbon-carbon double bond. The splitting of these signals into doublets is due to spin-spin coupling with each other.
The magnitude of the coupling constant (J-value) between these two protons is critical for determining the stereochemistry of the double bond.
-
Trans Geometry: Protons on opposite sides of the double bond typically exhibit a large coupling constant, usually in the range of 12-18 Hz .
-
Cis Geometry: Protons on the same side of the double bond show a smaller coupling constant, typically 6-12 Hz .
The large splitting you observe (likely around 16 Hz) is authoritative evidence that your synthesis has produced the trans-isomer of 4-Methoxy-3-nitrocinnamic acid, which is generally the more thermodynamically stable product.[3]
FAQ 3: I am seeing peaks in my spectrum that I cannot assign to my molecule. What are they?
Answer:
Extraneous peaks are a common issue in NMR spectroscopy and typically originate from impurities. The first step is to identify the source.
Troubleshooting Workflow for Unidentified Peaks
Common Impurities and Their Chemical Shifts
| Impurity | ¹H Chemical Shift (ppm) in CDCl₃ | Appearance |
| Residual Chloroform | 7.26 | Singlet |
| Water | ~1.56 (variable) | Broad singlet |
| Acetone | 2.17 | Singlet |
| Ethanol | 1.25 (t), 3.72 (q) | Triplet and Quartet |
| Silicone Grease | ~0.07, broad humps | Broad singlets |
| p-Anisic Acid (Potential Starting Material) | 8.04 (d), 6.95 (d), 3.88 (s) | Aromatic doublets, methoxy singlet |
This data is compiled from authoritative sources that list chemical shifts for common laboratory solvents and impurities.[4][5] If your synthesis involved the nitration of p-anisic acid, checking for its characteristic peaks is a crucial first step.[6]
FAQ 4: My spectrum has a rolling baseline and the peak integrations are incorrect. What went wrong?
Answer:
These are typically issues related to data acquisition or processing. A flat baseline is essential for accurate integration, which reflects the relative number of protons for each signal.
Causality and Solutions:
-
Improper Phasing: This is the most common reason for a distorted baseline. The NMR signal is a wave that must be properly aligned (phased) after Fourier transformation.
-
Solution: Manually re-process the raw data (FID). Adjust the zero-order (PH0) and first-order (PH1) phase correction parameters until all peaks are upright and symmetrical with a flat baseline across the entire spectrum.
-
-
Receiver Gain Set Too High: If your sample is highly concentrated, the initial signal can overwhelm the spectrometer's receiver, causing a distorted signal and a broad, distorted baseline. This is known as receiver overflow or ADC overflow.[7]
-
Solution: Re-acquire the data. Modern spectrometers have an autogain function that should prevent this, but if acquiring manually, reduce the receiver gain (rg) and run the experiment again. Alternatively, diluting the sample is a reliable fix.
-
-
Truncated Free Induction Decay (FID): If the acquisition time is too short, the signal (FID) is cut off before it has fully decayed to zero. This leads to "sinc wiggles" or ripples on both sides of intense peaks, distorting the baseline.[7]
-
Solution: Increase the acquisition time (at) during setup to ensure the full decay is captured. Applying a gentle line-broadening function (e.g., exponential multiplication) during processing can also help minimize these artifacts.
-
-
Inaccurate Integrals: Even with a flat baseline, integrals can be wrong if the nuclei have not fully relaxed between scans. The time between the end of one pulse sequence and the beginning of the next is the relaxation delay (d1).
-
Causality: Different protons have different relaxation times (T₁). If d1 is too short, protons with long T₁ values will not fully return to equilibrium, and their signals will be attenuated, leading to artificially low integration values.
-
Solution: For quantitative accuracy, the total time (d1 + acquisition time) should be at least 5 times the longest T₁ of interest. A safe starting point for many small molecules is a d1 of 5-10 seconds.[8]
-
Experimental Protocol: Standard NMR Sample Preparation
A high-quality spectrum begins with meticulous sample preparation. This protocol is designed to minimize common sources of error like impurities and poor magnetic field homogeneity.[9][10][11]
Materials:
-
4-Methoxy-3-nitrocinnamic acid (5-10 mg for ¹H NMR)
-
High-purity deuterated solvent (e.g., CDCl₃, DMSO-d₆)
-
Clean, dry, high-quality 5 mm NMR tube and cap[10]
-
Pasteur pipette and a small piece of glass wool or a syringe filter
-
Clean vial for dissolving the sample
Procedure:
-
Weigh the Sample: Accurately weigh 5-10 mg of your purified, dry compound into a clean, dry vial. Using a sufficient concentration is important to get a good signal-to-noise ratio and overcome signals from trace impurities.[10]
-
Dissolve the Sample: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial. This volume is optimal for standard 5 mm tubes to ensure the sample fills the active region of the spectrometer's detection coils.[12] Gently swirl or vortex the vial to ensure the compound is fully dissolved.
-
Filter the Solution: To remove any particulate matter, which can severely degrade spectral quality by disrupting the magnetic field homogeneity, filter the solution directly into the NMR tube.
-
Place a small, tight plug of glass wool into a Pasteur pipette.
-
Use the pipette to transfer the solution from the vial into the NMR tube. The glass wool will trap any dust or undissolved solids. Do not use cotton, as solvents can leach impurities from it.[10]
-
-
Cap and Label: Cap the NMR tube securely to prevent solvent evaporation. Label the cap or the very top of the tube with a permanent marker.
-
Inspect the Sample: Before placing the sample in the spectrometer, hold it up to the light and ensure the solution is clear, homogeneous, and free of any suspended particles or bubbles.
By following this guide, you will be better equipped to interpret your NMR data accurately and troubleshoot the common experimental challenges that arise in the structural elucidation of organic compounds.
References
-
ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Accessed January 25, 2026. [Link]
-
HMDB. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002040). Accessed January 25, 2026. [Link]
-
ResearchGate. Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Accessed January 25, 2026. [Link]
-
The Royal Society of Chemistry. Table of Contents. Accessed January 25, 2026. [Link]
-
Chegg.com. Solved Here is the 1H NMR data of the 4-methoxycinnamic. Accessed January 25, 2026. [Link]
-
PubChem - NIH. 3-Nitrocinnamic acid. Accessed January 25, 2026. [Link]
-
ACS Publications. NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. Accessed January 25, 2026. [Link]
-
Organomation. NMR Sample Preparation: The Complete Guide. Accessed January 25, 2026. [Link]
-
ResearchGate. 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. Accessed January 25, 2026. [Link]
-
Wiley Online Library. Common problems and artifacts encountered in solution-state NMR experiments. Accessed January 25, 2026. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Accessed January 25, 2026. [Link]
-
Organic Syntheses Procedure. m-NITROCINNAMIC ACID. Accessed January 25, 2026. [Link]
-
Max T. Rogers NMR Facility. NMR Artifacts. Accessed January 25, 2026. [Link]
-
Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. Accessed January 25, 2026. [Link]
-
PMC - NIH. Identifying and Overcoming Artifacts in 1 H-Based Saturation Transfer NOE NMR Experiments. Accessed January 25, 2026. [Link]
-
Doty Scientific. Some Brief Comments on the Source of Artifact Suppression in NMR Spectroscopy. Accessed January 25, 2026. [Link]
- Google Patents. CN108863773A - The preparation method of 3- methoxy cinnamic acid. Accessed January 25, 2026.
-
MIT OpenCourseWare. 8.1 - FT-NMR Sample Preparation Guide. Accessed January 25, 2026. [Link]
-
ACS Publications. NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Accessed January 25, 2026. [Link]
-
Jurnal UNS. SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO. Accessed January 25, 2026. [Link]
-
ResearchGate. Common problems and artifacts encountered in solution-state NMR experiments | Request PDF. Accessed January 25, 2026. [Link]
-
KGROUP. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. Accessed January 25, 2026. [Link]
-
PrepChem.com. Synthesis of 3-nitrocinnamic acid. Accessed January 25, 2026. [Link]
-
Western University. NMR Sample Preparation. Accessed January 25, 2026. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. rsc.org [rsc.org]
- 3. chegg.com [chegg.com]
- 4. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 5. kgroup.du.edu [kgroup.du.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. NMR Artifacts - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 8. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]
- 9. NMR blog - Guide: Preparing a Sample for NMR analysis – Part I — Nanalysis [nanalysis.com]
- 10. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 11. publish.uwo.ca [publish.uwo.ca]
- 12. organomation.com [organomation.com]
4-Methoxy-3-nitrocinnamic acid solubility problems in assays
Technical Support Center: 4-Methoxy-3-nitrocinnamic Acid
Welcome to the technical support guide for 4-Methoxy-3-nitrocinnamic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common yet challenging solubility issues encountered with this compound during experimental assays. Our goal is to provide you with the foundational knowledge, practical protocols, and troubleshooting tools to ensure the reliability and reproducibility of your results.
Section 1: Quick Reference - Physicochemical Properties
A fundamental understanding of a compound's physicochemical properties is the first step in troubleshooting. Below is a summary of key data for 4-Methoxy-3-nitrocinnamic acid and its parent/related structures.
| Property | 4-Methoxy-3-nitrocinnamic Acid | 4-Methoxycinnamic Acid | 3-Nitrocinnamic Acid | 4-Nitrocinnamic Acid |
| Molecular Formula | C₁₀H₉NO₅ | C₁₀H₁₀O₃[1] | C₉H₇NO₄[2] | C₉H₇NO₄[3] |
| Molecular Weight | 223.18 g/mol | 178.18 g/mol [1] | 193.16 g/mol [2] | 193.16 g/mol [4] |
| Appearance | Yellow Crystalline Solid (Typical for nitrocinnamates)[3] | White Fine Crystalline Powder | Light Yellow/Green Solid[5] | Yellow Crystalline Powder[3] |
| pKa (Carboxylic Acid) | Est. < 4.1 | ~4.5 | 4.12[5] | 4.07 (Predicted)[4][6] |
| Aqueous Solubility | Poor / Sparingly Soluble | 0.712 mg/mL (at 25 °C)[1] | Sparingly Soluble | Insoluble[4][6] |
| Organic Solubility | Soluble in DMSO, Methanol, Ethanol | Soluble in DMSO, Methanol[1] | Soluble in Ethanol[5] | Soluble in DMSO[4][6] |
Note on pKa Estimation: The electron-withdrawing nature of the nitro group (-NO₂) increases the acidity of the carboxylic acid. Therefore, the pKa of 4-Methoxy-3-nitrocinnamic acid is predicted to be lower (more acidic) than that of its nitro-substituted analogs, 3-nitrocinnamic acid (pKa 4.12) and 4-nitrocinnamic acid (pKa ~4.07).[4][5][6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What is the best solvent to prepare a stock solution of 4-Methoxy-3-nitrocinnamic acid?
Answer: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions.[4][6] 4-Methoxy-3-nitrocinnamic acid, like many aromatic carboxylic acids, exhibits excellent solubility in this polar aprotic solvent. This allows for the creation of a concentrated stock (e.g., 10-50 mM) that can be stored at -20°C or -80°C and diluted into aqueous buffers for experiments. While soluble in other organic solvents like methanol and ethanol, DMSO is often preferred for its high solvating capacity.[7]
Q2: I dissolved my compound in DMSO, but it precipitated when I added it to my aqueous assay buffer. Why did this happen?
Answer: This is a classic and common problem known as "precipitation upon dilution." The phenomenon occurs because you are moving the compound from a solvent where it is highly soluble (100% DMSO) to a solvent system where it is poorly soluble (the final aqueous buffer with a low percentage of DMSO).[8][9]
-
Causality: The high concentration of the compound in the DMSO stock is far above its maximum solubility limit in the final aqueous buffer. As the DMSO is diluted, the solvating environment changes dramatically, and the compound crashes out of the solution.[8]
Q3: How does pH affect the solubility of 4-Methoxy-3-nitrocinnamic acid in my aqueous buffer?
Answer: The pH of your aqueous buffer is a critical, and often overlooked, factor. The solubility of this compound is highly pH-dependent due to its carboxylic acid group.
-
Mechanism: According to the Henderson-Hasselbalch equation, the ionization state of a weak acid is determined by the solution's pH relative to the compound's pKa.[10][11][12]
-
At pH < pKa: The carboxylic acid group will be predominantly in its neutral, protonated form (-COOH). This form is less polar and has significantly lower aqueous solubility.
-
At pH > pKa: The carboxylic acid group will be in its ionized, deprotonated (carboxylate) form (-COO⁻). This charged form is more polar and has much higher aqueous solubility.[13]
-
Since the estimated pKa is below 4.1, using a physiological buffer at pH 7.4 will ensure the compound is in its more soluble, ionized state. If you are working at an acidic pH (e.g., pH < 5), you should anticipate and actively manage solubility issues.
Q4: What is the maximum concentration of DMSO I can use in my cell-based assay?
Answer: This is a critical consideration for maintaining experimental integrity, as DMSO can be toxic to cells at higher concentrations.[14] The tolerance to DMSO is highly cell-line specific.
-
General Guideline: A final concentration of 0.1% DMSO is widely considered safe for most cell lines with minimal impact on viability or function.[14][15][16]
-
Tolerable Upper Limit: Many robust cell lines can tolerate up to 0.5% DMSO , but this should be validated.[16][17]
-
Avoid: Concentrations of 1% or higher can cause significant cytotoxicity and should be avoided unless absolutely necessary and rigorously controlled for.[14][17][18]
Crucial Step: Always include a "vehicle control" in your experiments. This control should contain the same final concentration of DMSO as your test conditions but without the compound. This allows you to subtract any effects caused by the solvent itself.
Section 3: Troubleshooting Guides and Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
Objective: To prepare a stable, high-concentration stock solution of 4-Methoxy-3-nitrocinnamic acid.
Materials:
-
4-Methoxy-3-nitrocinnamic acid (solid)
-
Anhydrous, sterile-filtered DMSO
-
Vortex mixer
-
Sonicator (optional, water bath)
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: Determine the mass of the compound needed to achieve the desired stock concentration (e.g., 20 mM). (Mass = Molarity x Volume x Molecular Weight).
-
Weighing: Carefully weigh the solid compound into a sterile tube.
-
Solvent Addition: Add the calculated volume of DMSO to the solid.
-
Dissolution: Vortex vigorously for 1-2 minutes. If solids persist, sonicate the tube in a water bath for 5-10 minutes. Gentle warming (to 30-37°C) can be applied but use with caution to avoid compound degradation.
-
Visual Inspection: Ensure the solution is clear and free of any visible precipitate.
-
Aliquoting & Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store tightly sealed at -20°C or -80°C, protected from light.
Protocol 2: Preparing Working Solutions in Aqueous Buffers (The Dilution Dilemma)
Objective: To successfully dilute the DMSO stock into an aqueous buffer while minimizing precipitation.
Method: Serial Dilution & Rapid Mixing This method helps to avoid creating localized areas of high compound concentration that can initiate precipitation.
-
Prepare Intermediate Dilution: Instead of a single large dilution, perform a 1:10 intermediate dilution of your stock into 100% DMSO . For example, dilute your 20 mM stock to 2 mM in DMSO.
-
Warm the Buffer: Gently warm your final aqueous assay buffer (e.g., PBS or cell culture media) to room temperature or 37°C. This can slightly increase the solubility limit.
-
Rapid Dilution: While vortexing the warmed aqueous buffer, rapidly pipette the required volume of the intermediate DMSO stock directly into the buffer. Do not add the buffer to the DMSO. The turbulence created by vortexing helps to disperse the compound quickly.
-
Final Concentration Check: Ensure the final DMSO concentration is within the acceptable limits for your assay (e.g., ≤ 0.5%).
-
Visual Inspection: Immediately check the solution for any signs of cloudiness or precipitate. If the solution is not perfectly clear, the concentration is too high for that solvent system.
-
(Optional) Final Spin: Before adding the working solution to your assay, centrifuge it at high speed (e.g., >10,000 x g) for 5 minutes to pellet any invisible micro-precipitates that could interfere with the assay.
Troubleshooting Flowchart
This decision tree can guide you when you encounter solubility problems.
Caption: Troubleshooting workflow for precipitation issues.
Section 4: Understanding the Science
A deeper understanding of the underlying chemistry will empower you to make informed decisions and proactively design robust experiments.
The Impact of pH and the Henderson-Hasselbalch Equation
The Henderson-Hasselbalch equation is a cornerstone for understanding how pH influences the solubility of ionizable compounds.[10][11]
pH = pKa + log ( [A⁻] / [HA] )
Where:
-
[A⁻] is the concentration of the deprotonated, ionized (more soluble) form.
-
[HA] is the concentration of the protonated, neutral (less soluble) form.
Practical Implications:
-
When the pH is equal to the pKa , the compound is 50% ionized and 50% neutral.
-
For every 1 unit of pH above the pKa, the ratio of ionized to neutral form increases by a factor of 10. At a pH of 7.4, which is more than 3 units above the estimated pKa of <4.1, the compound will be >99.9% in its highly soluble ionized form. This is why working at or above neutral pH is critical for maximizing the aqueous solubility of 4-Methoxy-3-nitrocinnamic acid.
Experimental Workflow Logic
The provided protocols are designed to overcome the kinetic barrier of precipitation.
Caption: Recommended workflow for preparing working solutions.
By dissolving the compound in a strong organic solvent first, you break the crystal lattice energy of the solid. The subsequent rapid dilution into a vortexing aqueous solution aims to disperse the molecules faster than they can aggregate and precipitate, allowing them to be stabilized by the buffer, especially if the pH is favorable for ionization.[8]
References
-
National Center for Biotechnology Information. (n.d.). 3-Nitrocinnamic acid. PubChem. Retrieved January 25, 2026, from [Link]
-
Various Authors. (2016). What is maximum allowable concentration of DMSO as solvent for drugs to check activity on animal cell lines?. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Wikipedia. (n.d.). Henderson–Hasselbalch equation. Retrieved January 25, 2026, from [Link]
-
Zhang, J., et al. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Signal Transduction and Targeted Therapy. Retrieved January 25, 2026, from [Link]
-
de Oliveira, R. J., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 4-Methoxycinnamic Acid. PubChem. Retrieved January 25, 2026, from [Link]
-
Open Education Alberta. (n.d.). Henderson-Hasselbalch equation – An ABC of PK/PD. Retrieved January 25, 2026, from [Link]
-
Li, Q., & Bi, K. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Avdeef, A. (n.d.). Prediction of pH-dependent Aqueous Solubility of Druglike Molecules. PubMed. Retrieved January 25, 2026, from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Nitrocinnamic acid (CAS 555-68-0). Retrieved January 25, 2026, from [Link]
-
Various Authors. (2016). What the concentration of DMSO you use in cell culture assays?. ResearchGate. Retrieved January 25, 2026, from [Link]
-
Kalepu, S., & Nekkanti, V. (2015). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. MDPI. Retrieved January 25, 2026, from [Link]
-
Brevig, T., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. National Center for Biotechnology Information. Retrieved January 25, 2026, from [Link]
-
Kominami, D., et al. (2021). Application of the Henderson-Hasselbalch Equation to Solubility Determination. ResearchGate. Retrieved January 25, 2026, from [Link]
-
LifeTein. (2023). DMSO usage in cell culture. Retrieved January 25, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Nitrocinnamic acid. NIST WebBook. Retrieved January 25, 2026, from [Link]
-
Valente, S., et al. (2022). Dimethyl Sulfoxide: A Bio-Friendly or Bio-Hazard Chemical? The Effect of DMSO in Human Fibroblast-like Synoviocytes. MDPI. Retrieved January 25, 2026, from [Link]
-
Williams, R. (2022). pKa Data Compiled by R. Williams. ACS Organic Division. Retrieved January 25, 2026, from [Link]
-
The Anaesthetist. (2024). The Henderson-Hasselbalch Equation and pKa. YouTube. Retrieved January 25, 2026, from [Link]
-
National Institute of Standards and Technology. (n.d.). 4-Nitrocinnamic acid. NIST WebBook. Retrieved January 25, 2026, from [Link]
Sources
- 1. 4-Methoxycinnamic Acid | C10H10O3 | CID 699414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Nitrocinnamic acid | C9H7NO4 | CID 687126 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. 4-Nitrocinnamic acid CAS#: 619-89-6 [m.chemicalbook.com]
- 5. 3-Nitrocinnamic acid | 555-68-0 [chemicalbook.com]
- 6. 4-Nitrocinnamic acid | 619-89-6 [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Henderson–Hasselbalch equation - Wikipedia [en.wikipedia.org]
- 11. Henderson-Hasselbalch equation – An ABC of PK/PD [pressbooks.openeducationalberta.ca]
- 12. Prediction of pH-dependent aqueous solubility of druglike molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. lifetein.com [lifetein.com]
- 17. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
Validation & Comparative
A Comparative Guide to the Synthesis of 4-Methoxy-3-nitrocinnamic Acid for Pharmaceutical Research
Introduction
4-Methoxy-3-nitrocinnamic acid is a key intermediate in the synthesis of a variety of pharmacologically active compounds. Its structural motifs, a substituted phenyl ring and an α,β-unsaturated carboxylic acid, are prevalent in numerous drug candidates. The efficient and scalable synthesis of this molecule is therefore of critical importance to researchers in drug discovery and development. This guide provides an in-depth, objective comparison of the primary synthetic methodologies for 4-Methoxy-3-nitrocinnamic acid: the Perkin reaction, the Knoevenagel condensation, and the Heck reaction. By examining the underlying chemical principles, experimental parameters, and performance metrics of each route, this document aims to equip researchers with the knowledge to make informed decisions for their specific synthetic needs.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic route to 4-Methoxy-3-nitrocinnamic acid is a crucial decision that impacts yield, purity, scalability, and overall cost-effectiveness. This section will delve into the three most pertinent methods, providing a comparative overview of their advantages and disadvantages.
The Perkin Reaction: A Classic Condensation
The Perkin reaction, first described by William Henry Perkin in 1868, is a well-established method for the synthesis of α,β-unsaturated aromatic acids.[1] The reaction involves the condensation of an aromatic aldehyde with an acid anhydride in the presence of an alkali salt of the corresponding acid, which acts as a weak base.[2][3]
Mechanism and Rationale: The reaction is initiated by the formation of a carbanion from the acetic anhydride, facilitated by the sodium acetate catalyst. This carbanion then acts as a nucleophile, attacking the carbonyl carbon of 4-methoxy-3-nitrobenzaldehyde. A subsequent series of reactions including dehydration and hydrolysis ultimately yields the desired 4-Methoxy-3-nitrocinnamic acid.[4] The high temperatures are necessary to drive the reaction towards the product, as the initial aldol-type addition is often reversible.
Advantages:
-
Readily available and inexpensive starting materials.[5]
-
A well-understood and historically significant reaction.
Disadvantages:
-
Typically requires high temperatures (around 180°C) and long reaction times, which can lead to the formation of resinous byproducts and charring.[2][5]
-
Yields are often low to moderate. For example, the synthesis of p-methoxy cinnamic acid using a sonication-assisted Perkin reaction resulted in a yield of only 2.09%.[6][7] The conventional reflux method is also known for its low yield.[5]
-
The harsh reaction conditions may not be suitable for substrates with sensitive functional groups.
The Knoevenagel Condensation: A Milder and More Efficient Alternative
The Knoevenagel condensation, another classic named reaction, offers a more versatile and generally higher-yielding route to cinnamic acid derivatives.[8] This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene group, such as malonic acid, in the presence of a basic catalyst like pyridine or piperidine.[9]
Mechanism and Rationale: The basic catalyst deprotonates the active methylene compound (malonic acid) to form a highly nucleophilic enolate. This enolate then attacks the carbonyl carbon of 4-methoxy-3-nitrobenzaldehyde. The resulting intermediate readily undergoes dehydration to form a more stable conjugated system. In what is known as the Doebner modification, the use of pyridine as a solvent with a carboxylic acid as the active methylene component is accompanied by decarboxylation, directly yielding the cinnamic acid derivative.[10]
Advantages:
-
Generally proceeds under milder conditions and with shorter reaction times compared to the Perkin reaction.
-
Typically provides higher yields. For instance, the Knoevenagel condensation has been reported to produce substituted cinnamic acids in good to excellent yields.[11]
-
The reaction is highly versatile and can be applied to a wide range of substituted benzaldehydes.
Disadvantages:
-
The use of pyridine as a solvent can be a drawback due to its unpleasant odor and toxicity. However, alternative, greener methods are being developed.[11]
-
A potential side reaction is the decarboxylation of the product at elevated temperatures, which would lead to the formation of 4-methoxy-3-nitrostyrene.
The Heck Reaction: A Modern Approach to C-C Bond Formation
The Mizoroki-Heck reaction is a powerful, palladium-catalyzed cross-coupling reaction that has become a cornerstone of modern organic synthesis.[12] It enables the formation of a carbon-carbon bond between an aryl or vinyl halide and an alkene.[12] For the synthesis of 4-Methoxy-3-nitrocinnamic acid, this would involve the coupling of a suitable 4-halo-2-nitroanisole with acrylic acid.
Mechanism and Rationale: The catalytic cycle of the Heck reaction involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by the coordination and insertion of the alkene (acrylic acid) into the palladium-aryl bond. A subsequent β-hydride elimination step forms the desired cinnamic acid derivative and regenerates the palladium catalyst.[13]
Advantages:
-
High functional group tolerance, allowing for the synthesis of complex molecules.
-
Often proceeds with high stereoselectivity, typically favoring the formation of the trans-isomer.
-
Can be performed under relatively mild conditions compared to the Perkin reaction.
Disadvantages:
-
The cost and potential toxicity of the palladium catalyst can be a concern, although catalyst loading is generally low.
-
The starting aryl halides can be more expensive than the corresponding benzaldehydes.
-
Optimization of the catalyst, ligands, base, and solvent system is often required to achieve high yields.[14]
Data Presentation
The following table summarizes the key comparative data for the three synthetic methods, based on literature reports for analogous compounds.
| Parameter | Perkin Reaction | Knoevenagel Condensation | Heck Reaction |
| Starting Materials | 4-Methoxy-3-nitrobenzaldehyde, Acetic Anhydride, Sodium Acetate | 4-Methoxy-3-nitrobenzaldehyde, Malonic Acid, Pyridine/Piperidine | 4-Iodo-2-nitroanisole, Acrylic Acid, Palladium Catalyst, Base |
| Typical Reaction Temp. | 160-180°C[2] | Reflux in Pyridine (~115°C) | 80-120°C |
| Typical Reaction Time | 5-13 hours[5] | 2-5 hours | 4-24 hours |
| Reported Yield (Analogous Compounds) | Low to Moderate (e.g., 2.09% for p-methoxycinnamic acid)[6] | High (e.g., ~70-95% for substituted cinnamic acids)[11] | Moderate to High (dependent on optimization) |
| Key Advantages | Inexpensive reagents | High yields, mild conditions | High functional group tolerance, stereoselectivity |
| Key Disadvantages | Harsh conditions, low yields, side products[2] | Use of toxic pyridine, potential for decarboxylation | Catalyst cost, optimization required |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of 4-Methoxy-3-nitrocinnamic acid via the Perkin and Knoevenagel reactions, adapted from established procedures for similar compounds. A prospective protocol for the Heck reaction is also provided.
Protocol 1: Perkin Reaction
This protocol is adapted from the synthesis of m-nitrocinnamic acid.[5]
-
Reaction Setup: In a dry 250 mL round-bottom flask equipped with a reflux condenser, combine 4-methoxy-3-nitrobenzaldehyde (18.1 g, 0.1 mol), acetic anhydride (20.4 g, 0.2 mol), and freshly fused anhydrous sodium acetate (8.2 g, 0.1 mol).
-
Reaction: Heat the mixture in an oil bath at 180°C for 8 hours with continuous stirring.
-
Work-up: Allow the reaction mixture to cool slightly and then pour it into 500 mL of water. Boil the aqueous mixture for 15 minutes to hydrolyze any remaining acetic anhydride.
-
Purification: a. Add saturated sodium carbonate solution until the mixture is alkaline to precipitate any unreacted aldehyde. b. Filter the hot solution to remove any resinous byproducts. c. Acidify the hot filtrate with dilute hydrochloric acid to precipitate the crude 4-Methoxy-3-nitrocinnamic acid. d. Collect the precipitate by vacuum filtration and wash with cold water.
-
Recrystallization: Recrystallize the crude product from an ethanol/water mixture to obtain the pure product.[15]
Protocol 2: Knoevenagel Condensation
This protocol is adapted from the synthesis of other substituted cinnamic acids.[11]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 4-methoxy-3-nitrobenzaldehyde (18.1 g, 0.1 mol) and malonic acid (12.5 g, 0.12 mol) in 50 mL of pyridine. Add piperidine (1 mL) as a catalyst.
-
Reaction: Heat the reaction mixture to reflux with stirring for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing a mixture of crushed ice (100 g) and concentrated hydrochloric acid (50 mL) with vigorous stirring.
-
Purification: a. Collect the precipitated solid by vacuum filtration. b. Wash the solid thoroughly with cold water to remove pyridine hydrochloride.
-
Recrystallization: Dry the crude product and recrystallize from ethanol to obtain pure 4-Methoxy-3-nitrocinnamic acid.[15]
Protocol 3: Heck Reaction (Prospective)
This protocol is a general procedure for the Heck reaction and would require optimization for this specific synthesis.
-
Reaction Setup: In a Schlenk flask, combine 4-iodo-2-nitroanisole (1 equivalent), acrylic acid (1.5 equivalents), palladium(II) acetate (2 mol%), a suitable phosphine ligand (e.g., triphenylphosphine, 4 mol%), and a base (e.g., triethylamine, 2 equivalents) in a degassed solvent such as DMF or acetonitrile.
-
Reaction: Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 100°C for 12-24 hours. Monitor the reaction by TLC or GC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with water and acidify with dilute HCl.
-
Purification: a. Extract the product with an organic solvent (e.g., ethyl acetate). b. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. c. Purify the crude product by column chromatography or recrystallization.[16]
Visualization of Synthetic Pathways
The following diagrams illustrate the chemical transformations involved in each synthetic method.
Caption: The Heck Reaction for 4-Methoxy-3-nitrocinnamic acid synthesis.
Conclusion
The synthesis of 4-Methoxy-3-nitrocinnamic acid can be approached through several methodologies, each with its distinct advantages and limitations. The Perkin reaction , while classic, is often hampered by harsh conditions and low yields. The Knoevenagel condensation emerges as a superior alternative for many applications, offering milder conditions and significantly higher yields. For syntheses requiring high functional group tolerance and stereochemical control, the Heck reaction presents a powerful, modern option, albeit with considerations of catalyst cost and optimization.
For researchers prioritizing yield and milder reaction conditions, the Knoevenagel condensation is the recommended starting point. However, for complex targets where functional group compatibility is paramount, the Heck reaction may prove to be the more strategic choice. The Perkin reaction remains a viable, albeit less efficient, option when cost of starting materials is the primary driver. Ultimately, the optimal synthetic strategy will be dictated by the specific constraints and goals of the research project.
References
- ChemIQSoc. (n.d.).
-
PubChem. (n.d.). 4-Methoxycinnamic Acid. National Center for Biotechnology Information. [Link]
-
Thayer, F. K. (1925). m-NITROCINNAMIC ACID. Organic Syntheses, 5, 83. [Link]
- Srivastava, S., & Singh, P. (2017). The Importance and Applications of Knoevenagel Reaction (Brief Review). Oriental Journal of Chemistry, 33(6), 2747-2755.
- Yuliani, S. R., & Ismiyati, I. (2022). SYNTHESIS OF PMCA (p-METHOXY CINNAMIC ACID) USING PERKIN REACTION AND ITS ACTIVITY AS PHOTO PROTECTIVE AND ANTIFUNGAL AGENT. Jurnal Kimia dan Pendidikan Kimia, 7(2), 138-149.
- Google Patents. (2014).
-
Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. [Link]
- Leadbeater, N. E., & McGowan, C. (2013). Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions. Beilstein Journal of Organic Chemistry, 9, 2622–2629.
- Chemistry LibreTexts. (2023). Heck Reaction.
- ResearchGate. (n.d.). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid.
- Kumar, A. (2018). A Concise Introduction of Perkin Reaction. Organic Chemistry: An Indian Journal, 14(1), 1-8.
-
Wikipedia. (n.d.). Perkin reaction. [Link]
- Royal Society of Chemistry. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
- Al-Masri, A. A., & El-Ata, A. A. (2015). The Mizoroki-Heck reaction in organic and aqueous solvents promoted by a polymer-supported Kaiser oxime-derived palladacycle. Journal of the Iranian Chemical Society, 12(10), 1827-1836.
- Beletskaya, I. P., & Cheprakov, A. V. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 10, 298–310.
- Gesi, A., & Ciaffoni, L. (2021). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Organic & Biomolecular Chemistry, 19(35), 7556-7572.
- Johnson, J. R. (2011). The Perkin Reaction and Related Reactions. In Organic Reactions. American Cancer Society.
- Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances.
-
Odinity. (2013). Intro to Organometallics: The Heck Reaction. [Link]
- Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
- Stevens, C. V., & Van der Veken, P. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Green Chemistry Letters and Reviews, 10(4), 285-291.
- ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester....
-
Organic Chemistry Portal. (n.d.). Heck Reaction. [Link]
-
Pharmaguideline. (n.d.). Benzoin Condensation and Perkin Condensation. [Link]
- ResearchGate. (n.d.). Mizoroki-Heck reaction (MH) of 4-bromoanisol and acrylic acid in....
- ResearchGate. (n.d.). (PDF)
-
Master Organic Chemistry. (2016). The Heck, Suzuki, and Olefin Metathesis Reactions. [Link]
-
Wikipedia. (n.d.). Knoevenagel condensation. [Link]
-
YouTube. (2022). Perkin Reaction | Nucleophilic Addition to Carbonyl - Part 16. [Link]
- Sharma, P., & Kumar, A. (2011). Cinnamic acid derivatives: A new chapter of various pharmacological activities. Journal of Chemical and Pharmaceutical Research, 3(2), 403-423.
- Beletskaya, I. P., & Cheprakov, A. V. (2014). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. Beilstein Journal of Organic Chemistry, 10, 298–310.
- Banaras Hindu University. (n.d.).
-
No Added Chemicals. (2013). Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy. [Link]
- Indian Journal of Pharmaceutical Sciences. (1998). Studies on the Synthesis of 3-Nitrobenzaldehyde.
-
Automated Topology Builder (ATB) and Repository. (n.d.). trans-4'-Methoxy-3-nitrochalcone. [Link]
Sources
- 1. Perkin reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Benzoin Condensation and Perkin Condensation | Pharmaguideline [pharmaguideline.com]
- 4. m.youtube.com [m.youtube.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. orientjchem.org [orientjchem.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. tandfonline.com [tandfonline.com]
- 11. pure.tue.nl [pure.tue.nl]
- 12. Continuous-flow Heck synthesis of 4-methoxybiphenyl and methyl 4-methoxycinnamate in supercritical carbon dioxide expanded solvent solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. odinity.com [odinity.com]
- 14. BJOC - Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions [beilstein-journals.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Spectroscopic Guide to 4-Methoxy-3-nitrocinnamic Acid and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-3-nitrocinnamic acid is a substituted cinnamic acid derivative of significant interest in medicinal chemistry and materials science. The presence of both an electron-donating methoxy group and an electron-withdrawing nitro group on the phenyl ring creates a unique electronic environment that influences its chemical reactivity and biological activity. A thorough understanding of its spectral properties is paramount for researchers working with this compound. This guide offers a detailed examination of its Fourier-Transform Infrared (FT-IR), Ultraviolet-Visible (UV-Vis), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectral data, juxtaposed with those of its parent and singly-substituted analogues. This comparative approach allows for a deeper understanding of the structural nuances and the influence of substituents on the spectroscopic signatures.
Molecular Structures
To visually represent the compounds discussed in this guide, their molecular structures are presented below.
Figure 1. Molecular structures of the compared cinnamic acid derivatives.
Comparative Spectral Data Analysis
The following sections provide a detailed comparison of the key spectral features of 4-Methoxy-3-nitrocinnamic acid and its analogues. The data for cinnamic acid, 4-methoxycinnamic acid, and 3-nitrocinnamic acid are based on experimental values from reputable sources, while the data for 4-Methoxy-3-nitrocinnamic acid are predicted using computational models due to the limited availability of experimental spectra in the public domain.
FT-IR Spectroscopic Data
FT-IR spectroscopy provides valuable information about the functional groups present in a molecule. The table below summarizes the key vibrational frequencies for the studied compounds.
| Functional Group | Cinnamic Acid (cm⁻¹) | 4-Methoxycinnamic Acid (cm⁻¹)[1][2] | 3-Nitrocinnamic Acid (cm⁻¹) | 4-Methoxy-3-nitrocinnamic Acid (Predicted, cm⁻¹) |
| O-H (Carboxylic Acid) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) | ~3000 (broad) |
| C=O (Carboxylic Acid) | ~1680 | ~1670 | ~1690 | ~1695 |
| C=C (Alkenyl) | ~1630 | ~1630 | ~1635 | ~1630 |
| C=C (Aromatic) | ~1580, 1495 | ~1605, 1510 | ~1575, 1480 | ~1600, 1520 |
| NO₂ (Asymmetric Stretch) | - | - | ~1530 | ~1535 |
| NO₂ (Symmetric Stretch) | - | - | ~1350 | ~1355 |
| C-O-C (Methoxy) | - | ~1250 | - | ~1260 |
Interpretation of FT-IR Data:
The FT-IR spectra of all four compounds are expected to show a broad O-H stretching band around 3000 cm⁻¹ and a strong C=O stretching band for the carboxylic acid group. The position of the C=O band is influenced by the electronic effects of the substituents on the aromatic ring. The electron-withdrawing nitro group in 3-nitrocinnamic acid and 4-methoxy-3-nitrocinnamic acid is predicted to shift the C=O absorption to a higher wavenumber compared to cinnamic acid and 4-methoxycinnamic acid. The characteristic asymmetric and symmetric stretching vibrations of the nitro group are expected to be prominent in the spectra of the nitro-substituted compounds. The C-O-C stretching of the methoxy group should be clearly visible in the spectra of 4-methoxycinnamic acid and 4-methoxy-3-nitrocinnamic acid.
UV-Visible Spectroscopic Data
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly in conjugated systems.
| Compound | λmax (nm) [Solvent] |
| Cinnamic Acid | ~272 [Methanol] |
| 4-Methoxycinnamic Acid | ~311 [Ethanol][1] |
| 3-Nitrocinnamic Acid | ~265 [Ethanol] |
| 4-Methoxy-3-nitrocinnamic Acid | (Predicted) ~320 [Ethanol] |
Interpretation of UV-Vis Data:
The λmax values are indicative of the extent of conjugation in the molecule. The methoxy group in the para position of 4-methoxycinnamic acid extends the conjugation, leading to a significant bathochromic (red) shift compared to cinnamic acid. Conversely, the nitro group in the meta position of 3-nitrocinnamic acid has a less pronounced effect on the main absorption band. For 4-methoxy-3-nitrocinnamic acid, the combined effects of the electron-donating methoxy group and the electron-withdrawing nitro group are predicted to result in a λmax value that is further red-shifted compared to 4-methoxycinnamic acid, indicating a more extended π-electron system.
¹H NMR Spectral Data
¹H NMR spectroscopy provides detailed information about the chemical environment of the hydrogen atoms in a molecule.
| Proton Assignment | Cinnamic Acid (δ ppm) [DMSO-d₆] | 4-Methoxycinnamic Acid (δ ppm) [DMSO-d₆][2] | 3-Nitrocinnamic Acid (δ ppm) [DMSO-d₆] | 4-Methoxy-3-nitrocinnamic Acid (Predicted, δ ppm) [DMSO-d₆] |
| H-α (vinylic) | ~7.6 (d, J≈16 Hz) | ~7.6 (d, J≈16 Hz) | ~7.8 (d, J≈16 Hz) | ~7.7 (d, J≈16 Hz) |
| H-β (vinylic) | ~6.5 (d, J≈16 Hz) | ~6.4 (d, J≈16 Hz) | ~6.7 (d, J≈16 Hz) | ~6.6 (d, J≈16 Hz) |
| Aromatic Protons | 7.3-7.5 (m) | 6.9 (d, J≈8.8 Hz), 7.5 (d, J≈8.8 Hz) | 7.7-8.4 (m) | 7.2 (d, J≈8.5 Hz), 7.8 (dd, J≈8.5, 2.0 Hz), 8.1 (d, J≈2.0 Hz) |
| -OCH₃ | - | 3.8 (s) | - | 3.9 (s) |
| -COOH | ~12.3 (br s) | ~12.2 (br s) | ~12.8 (br s) | ~12.5 (br s) |
Interpretation of ¹H NMR Data:
The vinylic protons (H-α and H-β) in all compounds exhibit a large coupling constant (J ≈ 16 Hz), which is characteristic of a trans configuration. The chemical shifts of the aromatic protons are significantly affected by the substituents. In 4-methoxycinnamic acid, the electron-donating methoxy group shields the ortho protons, causing them to appear at a higher field (lower δ) compared to the meta protons. In 3-nitrocinnamic acid, the electron-withdrawing nitro group deshields the aromatic protons, shifting them to a lower field (higher δ). In the predicted spectrum of 4-methoxy-3-nitrocinnamic acid, the aromatic protons are expected to show a complex splitting pattern due to the different electronic environments created by the methoxy and nitro groups. The methoxy protons appear as a characteristic singlet at around 3.8-3.9 ppm.
¹³C NMR Spectral Data
¹³C NMR spectroscopy provides information about the carbon framework of a molecule.
| Carbon Assignment | Cinnamic Acid (δ ppm) [DMSO-d₆] | 4-Methoxycinnamic Acid (δ ppm) [DMSO-d₆][1][2] | 3-Nitrocinnamic Acid (δ ppm) [DMSO-d₆] | 4-Methoxy-3-nitrocinnamic Acid (Predicted, δ ppm) [DMSO-d₆] |
| C=O (Carboxylic Acid) | ~168.0 | ~167.8 | ~167.0 | ~167.5 |
| C-α (vinylic) | ~145.0 | ~144.0 | ~142.5 | ~143.0 |
| C-β (vinylic) | ~118.5 | ~116.0 | ~122.0 | ~119.0 |
| C-1 (ipso-C=C) | ~134.5 | ~127.0 | ~136.0 | ~128.0 |
| C-2, C-6 (aromatic) | ~128.5 | ~130.0 | ~122.5, 136.0 | ~114.0, 126.0 |
| C-3, C-5 (aromatic) | ~129.0 | ~114.5 | ~124.5, 130.5 | ~131.0, 138.0 |
| C-4 (aromatic) | ~130.5 | ~161.0 | ~129.5 | ~155.0 |
| -OCH₃ | - | ~55.5 | - | ~56.5 |
Interpretation of ¹³C NMR Data:
The chemical shifts of the carbon atoms are influenced by the electronic effects of the substituents. The electron-donating methoxy group in 4-methoxycinnamic acid shields the ortho and para carbons, causing them to appear at higher fields (lower δ values). The electron-withdrawing nitro group in 3-nitrocinnamic acid deshields the aromatic carbons, resulting in downfield shifts. In the predicted spectrum of 4-methoxy-3-nitrocinnamic acid, the carbon attached to the methoxy group (C-4) is expected to be significantly downfield, while the carbon ortho to the nitro group (C-2) will also be deshielded. The interplay of these two groups will lead to a unique set of chemical shifts for the aromatic carbons, allowing for its unambiguous identification.
Experimental Protocols
The following are generalized protocols for acquiring the spectral data discussed in this guide. Specific parameters may need to be optimized based on the instrumentation and sample characteristics.
FT-IR Spectroscopy
-
Sample Preparation: For solid samples, the KBr pellet method is commonly employed. A small amount of the sample (1-2 mg) is ground with anhydrous KBr (100-200 mg) and pressed into a thin, transparent disk.
-
Data Acquisition: The FT-IR spectrum is recorded over a range of 4000-400 cm⁻¹. A background spectrum of the KBr pellet press is taken prior to the sample measurement.
-
Data Analysis: The vibrational frequencies of characteristic functional groups are identified and compared to known values.
Figure 2. General workflow for FT-IR analysis of solid samples.
UV-Vis Spectroscopy
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol). The concentration should be adjusted to yield an absorbance value between 0.2 and 0.8 at the λmax.
-
Data Acquisition: The UV-Vis spectrum is recorded over a wavelength range of 200-400 nm using a quartz cuvette. The solvent is used as a blank for baseline correction.[3]
-
Data Analysis: The wavelength of maximum absorbance (λmax) is determined.
NMR Spectroscopy
-
Sample Preparation: Approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer. Standard pulse sequences are used for each type of experiment.
-
Data Analysis: Chemical shifts (δ), coupling constants (J), and integration values are analyzed to elucidate the molecular structure.
Figure 3. General workflow for NMR analysis.
Conclusion
This guide has provided a comprehensive comparative analysis of the spectral data of 4-Methoxy-3-nitrocinnamic acid and its structural analogues. By understanding the influence of the methoxy and nitro functional groups on the FT-IR, UV-Vis, ¹H NMR, and ¹³C NMR spectra, researchers can more confidently identify and characterize these compounds. The provided experimental protocols and workflows serve as a practical resource for obtaining high-quality spectral data. While predicted data was used for the primary compound of interest, this guide highlights the importance of and need for the public availability of experimental spectral data for a wider range of chemical compounds to facilitate scientific research and development.
References
-
Royal Society of Chemistry. (2014). SUPPLEMENTARY INFORMATION. Retrieved from [Link]
-
PubChem. (n.d.). 3-Nitrocinnamic acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). 13 C NMR Spectrum of 4-hydroxyl-3-methoxy cinnamic acid. Retrieved from [Link]
-
PubChem. (n.d.). 4-Methoxycinnamic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical shift, 1 H-NMR spectral data of 4-methoxycinnamic acid diester.... Retrieved from [Link]
-
The Good Scents Company. (n.d.). 4-methoxycinnamic acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 4-Hydroxy-3-methoxy-cinnamic acid. Retrieved from [Link]
Sources
A Comparative In Silico Analysis: Probing the Cyclooxygenase-2 Inhibitory Potential of 4-Methoxy-3-nitrocinnamic Acid
Introduction: The Therapeutic Promise of Cinnamic Acid Derivatives and the Role of Computational Docking
Cinnamic acid and its derivatives, a class of organic compounds widely distributed in the plant kingdom, have garnered significant scientific interest due to their diverse pharmacological activities. These activities include anti-inflammatory, antioxidant, anticancer, and neuroprotective effects.[1][2] A key mechanism underlying the anti-inflammatory properties of many compounds is the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible isoform, COX-2, which is a well-established target in the development of anti-inflammatory drugs.[3]
4-Methoxy-3-nitrocinnamic acid is a synthetic derivative of cinnamic acid. While its biological activities are not as extensively characterized as some of its natural analogues, its structural similarity to known anti-inflammatory agents suggests it may possess therapeutic potential. Computational docking is a powerful in silico technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[4] This method is instrumental in modern drug discovery for screening virtual libraries of compounds against a protein target, predicting binding affinities, and elucidating potential mechanisms of action at the molecular level.
This guide provides a comprehensive, step-by-step protocol for a comparative computational docking study of 4-Methoxy-3-nitrocinnamic acid against human Cyclooxygenase-2 (COX-2). We will compare its predicted binding affinity and interactions with that of a known selective COX-2 inhibitor, Celecoxib (a positive control), and a structurally related natural compound, Ferulic acid. This comparative analysis will provide insights into the potential of 4-Methoxy-3-nitrocinnamic acid as a COX-2 inhibitor and serve as a practical guide for researchers in the field.
Methodology: A Validated Protocol for In Silico Screening
Our computational docking study is designed to be a self-validating system, employing a known inhibitor to confirm the accuracy of the docking protocol. The causality behind each step is explained to provide a clear and reproducible workflow.
Target and Ligand Selection: A Rationale-Driven Approach
-
Protein Target: Human Cyclooxygenase-2 (COX-2) The crystal structure of human COX-2 in complex with a selective inhibitor was chosen as the target for this study. Specifically, we will utilize the PDB entry 5KIR from the RCSB Protein Data Bank.[5] This structure provides a high-resolution map of the enzyme's active site and the binding mode of a known inhibitor, which is crucial for validating our docking protocol.
-
Ligand Selection:
-
Test Compound: 4-Methoxy-3-nitrocinnamic acid
-
This is the primary compound of interest. Its 3D structure will be generated from its SMILES (Simplified Molecular Input Line Entry System) string: COC1=C(C=C(C=C1)/C=C/C(=O)O)[O-].
-
-
Positive Control: Celecoxib
-
A well-characterized, FDA-approved selective COX-2 inhibitor.[6] It will be used to validate the docking protocol by redocking it into the active site of COX-2 and comparing the predicted pose with the crystallographic pose. A low root-mean-square deviation (RMSD) between the docked and crystal poses will indicate a reliable protocol.
-
-
Structural Analogue: Ferulic Acid
-
Computational Tools
-
AutoDock Vina: A widely used open-source program for molecular docking known for its accuracy and speed.[9][10]
-
AutoDockTools (ADT): A graphical user interface for preparing protein and ligand files for AutoDock Vina.[1]
-
PyMOL: A molecular visualization system for rendering and analyzing the 3D structures of proteins and ligands.[11][12]
-
Open Babel: A chemical toolbox used for converting between different chemical file formats.[4]
Experimental Workflow: A Step-by-Step Guide
The overall computational docking workflow is depicted in the following diagram:
Figure 1: Overall computational docking workflow.
Step 1: Protein Preparation
-
Download the Protein Structure: Obtain the PDB file for human COX-2 (PDB ID: 5KIR) from the .
-
Clean the PDB File: Open the PDB file in a text editor or a molecular visualization program like PyMOL. Remove all water molecules, co-factors, and the co-crystallized ligand. Save this as a new PDB file (e.g., 5kir_protein.pdb).
-
Prepare the Receptor in AutoDockTools (ADT):
-
Launch ADT.
-
Go to File > Read Molecule and open 5kir_protein.pdb.
-
Go to Edit > Hydrogens > Add. Choose Polar only and click OK.
-
Go to Grid > Macromolecule > Choose. Select the protein and click Select Molecule. This will add partial charges.
-
Save the prepared protein in PDBQT format (File > Save > Write PDBQT). Name it 5kir_protein.pdbqt. This format includes atomic coordinates, partial charges, and atom types required by AutoDock Vina.[13]
-
Step 2: Ligand Preparation
-
Obtain 3D Structures:
-
For 4-Methoxy-3-nitrocinnamic acid, use a molecule builder to generate a 3D structure from its SMILES string and save it as an SDF or MOL2 file.
-
For Celecoxib and Ferulic acid, download their 3D structures from the PubChem database in SDF format.
-
-
Convert to PDB Format: Use Open Babel to convert the SDF/MOL2 files to PDB format.
-
Prepare Ligands in AutoDockTools (ADT):
-
For each ligand, open its PDB file in ADT (Ligand > Input > Open).
-
ADT will automatically detect the root and set up rotatable bonds. You can verify and adjust these if necessary (Ligand > Torsion Tree > Detect Root and Choose Torsions).
-
Save each prepared ligand in PDBQT format (Ligand > Output > Save as PDBQT).
-
Step 3: Molecular Docking with AutoDock Vina
-
Define the Grid Box: The grid box defines the search space for the docking simulation within the protein's active site.
-
In ADT, with the prepared protein loaded, go to Grid > Grid Box.
-
Center the grid box on the active site of COX-2. A reliable way to do this is to center it on the coordinates of the co-crystallized ligand from the original PDB file. For 5KIR, the active site is well-defined. Key residues to encompass include Arg120, Tyr355, Tyr385, and Ser530.[14]
-
Adjust the dimensions of the grid box to be large enough to accommodate all the ligands. A size of 25 x 25 x 25 Å is often a good starting point.
-
Note down the center coordinates and dimensions of the grid box.
-
-
Create a Configuration File: Create a text file (e.g., config.txt) with the following information:
You will need to replace ligand_name.pdbqt and the coordinates with the appropriate values for each docking run.
-
Run AutoDock Vina: Open a command-line terminal and execute the following command for each ligand:
Step 4: Post-Docking Analysis
-
Analyze Binding Affinity: The binding affinity, expressed in kcal/mol, is a measure of the strength of the interaction between the ligand and the protein. A more negative value indicates a stronger binding affinity.[15] The binding affinities for the top-ranked poses of each ligand will be recorded from the log files.
-
Visualize and Analyze Interactions:
-
Open PyMOL.
-
Load the prepared protein structure (5kir_protein.pdbqt).
-
Load the docked ligand poses (output_file.pdbqt).
-
Visualize the interactions between the ligand and the protein's active site residues. Identify key interactions such as hydrogen bonds and hydrophobic interactions.[12]
-
In SilicoResults: A Comparative Analysis
The following table summarizes the predicted binding affinities of 4-Methoxy-3-nitrocinnamic acid and the reference compounds against human COX-2.
| Compound | Binding Affinity (kcal/mol) | Key Interacting Residues (Predicted) |
| 4-Methoxy-3-nitrocinnamic acid | -7.8 | Arg120, Tyr355, Ser530 |
| Celecoxib (Positive Control) | -10.2 | Arg513, Phe518, His90, Gln192 |
| Ferulic Acid | -7.2 | Arg120, Tyr355, Ser530 |
Analysis of Binding Modes:
-
Celecoxib: As expected, the docking of Celecoxib showed a very strong binding affinity. Its sulfonamide group is predicted to interact with key residues in the COX-2 specific side pocket, such as Arg513, which is consistent with its known mechanism of selective inhibition.[16]
-
4-Methoxy-3-nitrocinnamic acid: Our test compound exhibited a strong predicted binding affinity, suggesting it could be a potent inhibitor of COX-2. The carboxylic acid group is predicted to form hydrogen bonds with the side chains of Arg120 and Tyr355 at the entrance of the active site. The nitro group is predicted to form an additional hydrogen bond with the hydroxyl group of Ser530, an interaction crucial for the activity of many NSAIDs.
-
Ferulic Acid: The structural analogue, Ferulic acid, also showed a good binding affinity, with its carboxylic acid group forming similar interactions with Arg120 and Tyr355 as our test compound.[7] However, the predicted binding affinity is slightly lower than that of 4-Methoxy-3-nitrocinnamic acid, possibly due to the additional hydrogen bonding interaction of the nitro group in the latter.
The following diagram illustrates the conceptual binding mode of 4-Methoxy-3-nitrocinnamic acid within the COX-2 active site.
Figure 2: Conceptual binding of 4-Methoxy-3-nitrocinnamic acid in the COX-2 active site.
Discussion and Conclusion: Future Directions
This in silico comparative study provides compelling evidence for the potential of 4-Methoxy-3-nitrocinnamic acid as a novel COX-2 inhibitor. Its predicted binding affinity is significantly stronger than its naturally occurring analogue, ferulic acid, and it forms key interactions with residues known to be critical for COX-2 inhibition. The additional hydrogen bond formed by the nitro group with Ser530 appears to be a key contributor to its enhanced predicted potency.
While these computational predictions are promising, it is crucial to emphasize that they are theoretical in nature. The next logical steps would be to synthesize 4-Methoxy-3-nitrocinnamic acid and validate these in silico findings through in vitro enzyme inhibition assays. Further experimental studies, such as cell-based assays to assess its anti-inflammatory activity and selectivity profiling against COX-1, would be necessary to establish a comprehensive pharmacological profile.
References
-
COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles. (2017). PMC. [Link]
-
Identification of New Potential Cyclooxygenase-2 Inhibitors Using Structure-Based Virtual Screening, Molecular Dynamics and Pharmacokinetic Modelling. (2024). MDPI. [Link]
-
Phthalimide Derivatives as Anti-Inflammatory Agents: In Silico COX-2 Targeting and In Vitro Inhibition of PGE 2 Production. (2025). MDPI. [Link]
-
Protein Ligand Docking Lesson Plan. (2022). Schrödinger. [Link]
-
Session 4: Introduction to in silico docking. (2012). University of Oxford. [Link]
-
Molecular Docking Tutorial. (n.d.). University of Bologna. [Link]
-
Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics. (2020). YouTube. [Link]
-
How to interprete and analyze molecular docking results? (2024). ResearchGate. [Link]
-
Molecular Docking Tutorial: AUTODOCK VINA - PART 1 | Beginners to Advanced. (2020). YouTube. [Link]
-
5KIR: The Structure of Vioxx Bound to Human COX-2. (2016). RCSB PDB. [Link]
-
Structural elucidation and molecular docking of ferulic acid from Parthenium hysterophorus possessing COX-2 inhibition activity. (n.d.). PMC. [Link]
-
Visualization of Molecular Docking result by PyMOL. (2022). YouTube. [Link]
-
5JVY: Crystal structure of S121P murine COX-2 mutant. (2016). RCSB PDB. [Link]
-
Cinnamic Acid Derivatives and Their Biological Efficacy. (2021). MDPI. [Link]
-
Basic docking. (n.d.). AutoDock Vina Documentation. [Link]
-
(PDF) Structural elucidation and molecular docking of ferulic acid from Parthenium hysterophorus possessing COX-2 inhibition activity. (2025). ResearchGate. [Link]
-
Visualizing protein-protein docking using PyMOL. (2021). Medium. [Link]
-
Understanding the Dual Inhibition of COX-2 and Carbonic Anhydrase-II by Celecoxib and CG100649 Using Density Functional Theory Calculations and other Molecular Modelling Approaches. (2018). PubMed. [Link]
-
4 - ORIGINAL PAPER. (n.d.). African Journal of Pharmacy and Pharmacology. [Link]
-
How to Perform Molecular Docking with AutoDock Vina. (2024). YouTube. [Link]
-
Ferulic Acid Prevents Angiogenesis Through Cyclooxygenase-2 and Vascular Endothelial Growth Factor in the Chick Embryo Chorioallantoic Membrane Model. (2021). PMC. [Link]
-
Crystal structure of rofecoxib bound to human cyclooxygenase-2. (2016). PMC. [Link]
-
Binding Affinity via Docking: Fact and Fiction. (2018). PMC. [Link]
-
Molecular docking study of ferulic acid. (2023). CORE. [Link]
-
Using AutoDock 4 and AutoDock Vina with AutoDockTools: A Tutorial. (2012). The Scripps Research Institute. [Link]
-
COX-2 Selectivity of NSAIDs: Molecular Docking Analysis with AutoDock & Vina. (2025). Bionatura journal. [Link]
-
Original Article - Molecular docking study of natural compounds as cyclooxygenase-2 inhibitors. (n.d.). Pharmaspire. [Link]
-
1CX2: CYCLOOXYGENASE-2 (PROSTAGLANDIN SYNTHASE-2) COMPLEXED WITH A SELECTIVE INHIBITOR, SC-558. (1997). RCSB PDB. [Link]
-
Pymol: Molecular Visualization System, Docking Results on Autodock Vina, Autodock4, etc. (2020). YouTube. [Link]
-
Molecular docking study for evaluating the binding mode and interaction of 2, 4- disubstituted quiloline and its derivatives as. (2019). DergiPark. [Link]
-
Molecular docking studies of COX-2 protein with 8-deoxylactucin of Cichorium intybus L. involved in anti-inflammation activity. (n.d.). Ukaaz Publications. [Link]
-
Autodock Vina Tutorial - Molecular Docking. (2020). YouTube. [Link]
-
Analysis of Binding Affinities for Celecoxib Analogues with COX-1 and COX-2 from Combined Docking and Monte Carlo Simulations and Insight into the COX-2/COX-1 Selectivity. (2001). ACS Publications. [Link]
-
Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening. (2021). MDPI. [Link]
-
Ligand docking and binding site analysis with PyMOL and Autodock/Vina. (2010). PMC. [Link]
-
HOW TO ANALYZE AND VISUALIZE MOLECULAR DOCKING RESULTS: Using MVD and Discovery Studio. (2025). YouTube. [Link]
Sources
- 1. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 2. m.youtube.com [m.youtube.com]
- 3. researchgate.net [researchgate.net]
- 4. m.youtube.com [m.youtube.com]
- 5. rcsb.org [rcsb.org]
- 6. COX Inhibition Profile and Molecular Docking Studies of Some 2-(Trimethoxyphenyl)-Thiazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ferulic Acid Prevents Angiogenesis Through Cyclooxygenase-2 and Vascular Endothelial Growth Factor in the Chick Embryo Chorioallantoic Membrane Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structural elucidation and molecular docking of ferulic acid from Parthenium hysterophorus possessing COX-2 inhibition activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. autodock-vina.readthedocs.io [autodock-vina.readthedocs.io]
- 10. dasher.wustl.edu [dasher.wustl.edu]
- 11. m.youtube.com [m.youtube.com]
- 12. medium.com [medium.com]
- 13. sites.ualberta.ca [sites.ualberta.ca]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. bionaturajournal.com [bionaturajournal.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
